molecular formula C7H7ClN2O B019266 4-Chloro-N-methylpicolinamide CAS No. 220000-87-3

4-Chloro-N-methylpicolinamide

Katalognummer: B019266
CAS-Nummer: 220000-87-3
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: BGVBBMZMEKXUTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-methylpicolinamide (CAS 220000-87-3) is a high-value chemical intermediate extensively utilized in organic synthesis and pharmaceutical development. Its core research value lies in its role as a key precursor in the synthesis of sophisticated small-molecule therapeutics, particularly protein kinase inhibitors. This compound serves as a critical building block in the structure of Sorafenib, an FDA-approved multikinase inhibitor, and is also employed in the development of novel Sorafenib analogs and other antitumor agents . Mechanistically, the N-methylpicolinamide moiety, which forms the core of this reagent, is recognized as a privileged hinge-binding motif in medicinal chemistry. It functions by facilitating critical hydrogen bond interactions within the ATP-binding pocket of various kinase targets, such as Aurora B and VEGFR2/KDR . This binding is crucial for inhibiting kinase activity, which can suppress angiogenesis, induce apoptosis, and halt the proliferation of cancer cells . The chloro group at the 4-position provides a reactive site for further functionalization, enabling versatile derivatization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to create diverse chemical libraries for biological screening . Researchers leverage this compound to develop and explore new chemical entities for potential activity against a range of human cancers, including liver, colon, and melanoma models . Available in high-purity grades (98% and 99%) to meet stringent research requirements, this compound is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBBMZMEKXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363105
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220000-87-3
Record name 4-Chloro-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220000-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a pyridine (B92270) carboxamide derivative recognized as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its chemical structure, featuring a chlorinated pyridine ring and a methylamide group, makes it a versatile building block for creating more complex molecules, particularly in the field of oncology.[1][3] This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the broader context of drug development.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and pKa, are predicted values derived from computational models.[1][4][5]

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource
IUPAC Name 4-chloro-N-methylpyridine-2-carboxamide[5]
CAS Number 220000-87-3[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Appearance White to off-white or pale-yellow crystalline powder/solid[1][3]
Melting Point 41-48 °C; also reported as 142-145 °C (decomposition)[1][3][4]
Boiling Point 317.8 ± 27.0 °C (Predicted)[4]
Density 1.264 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water, Chloroform, Dichloromethane, Ethyl Acetate[1]
XLogP3 (logP) 1.1[5]
pKa 13.41 ± 0.46 (Predicted)
Purity (Typical) ≥98.5% (by HPLC)[1]

Note on Melting Point Discrepancy: Different sources report significantly different melting points. The lower range (41-48 °C) is more frequently cited in chemical supplier databases, while a higher decomposition temperature (142-145 °C) is also noted.[1][3][4] This may be due to different crystalline forms (polymorphs) or measurement conditions. Researchers should verify this property with their specific batch.

Key Applications

This compound is not typically used as an end-product but serves as a vital building block in multi-step organic synthesis. Its primary application is as a key intermediate in the manufacture of multi-kinase inhibitor drugs, including Sorafenib and Regorafenib, which are used in cancer therapy.[2][6][7] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced.[1]

cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_advanced Advanced Intermediates cluster_api Final APIs SM1 Pyridine-2-formic acid Intermediate 4-Chloro-N- methylpicolinamide SM1->Intermediate SM2 Methylamine (B109427) SM2->Intermediate Adv_Int1 4-(4-aminophenoxy)-N- methylpicolinamide Intermediate->Adv_Int1 + 4-aminophenol Adv_Int2 4-(4-amino-3-fluorophenoxy)-N- methylpicolinamide Intermediate->Adv_Int2 + 4-amino-3-fluorophenol API1 Sorafenib Adv_Int1->API1 API2 Regorafenib Adv_Int2->API2

Caption: Logical workflow from starting materials to final APIs via the key intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

This protocol describes a common laboratory-scale synthesis from a methyl picolinate (B1231196) precursor.[8]

Materials:

  • Methyl 4-chloropicolinate

  • Magnesium chloride (MgCl₂, dry)

  • Methylamine solution (2M in THF)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous THF.

  • Amine Addition: Stir the mixture for 5 minutes at room temperature (20-25 °C). Add a 2M solution of methylamine in THF (approx. 1.8-2.0 eq) dropwise over 10-15 minutes.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Upon completion, carefully add water to the reaction mixture, followed by 1M HCl solution to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times.

  • Washing & Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.

start Start dissolve Dissolve Methyl 4-chloropicolinate and MgCl₂ in THF start->dissolve add_amine Add 2M Methylamine in THF dropwise dissolve->add_amine react Stir at Room Temp for 2-3 hours add_amine->react quench Quench with H₂O and 1M HCl react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry evaporate Filter and Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Melting Point Determination Protocol

This protocol describes the determination of the melting point range using a standard capillary method.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The sample height should be 2-3 mm.[9]

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Assessment Protocol

This qualitative protocol determines the solubility of the compound in various solvents.[11][12]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula or weighing scale

  • Vortex mixer (optional)

  • Solvents: Deionized water, Methanol, DMSO, Ethyl Acetate, Dichloromethane

Procedure:

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

  • Sample Addition: Add approximately 20-30 mg of the compound to each test tube.

  • Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the corresponding test tube.

  • Mixing: Agitate the tube vigorously for 60 seconds using a vortex mixer or by hand.[11]

  • Observation: Observe the mixture against a contrasting background. Classify the solubility as:

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Sparingly/Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 3-5 for each of the other solvents.

Purity Analysis by HPLC (Typical Method)

This section outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing pyridine carboxamide derivatives.[13] Specific parameters may require optimization for the highest resolution and accuracy.

Instrumentation & Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and a buffer like 0.1% Formic Acid or Trifluoroacetic Acid in water (Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 239 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Analysis: Equilibrate the HPLC column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

cluster_hplc HPLC Analysis cluster_mp Melting Point Analysis start Start: Synthesized Product prep_sample Prepare Sample and Standard (e.g., 0.5 mg/mL in Methanol) start->prep_sample equilibrate Equilibrate C18 Column prep_sample->equilibrate load_cap Load Capillary Tube prep_sample->load_cap inject Inject Sample (10 µL) equilibrate->inject run Run Gradient/Isocratic Elution inject->run detect Detect at 254 nm run->detect data_analysis Analyze Data: - Calculate Purity from Chromatogram - Record Melting Point Range detect->data_analysis run_mp Determine Melting Range load_cap->run_mp run_mp->data_analysis end End: Certificate of Analysis data_analysis->end

Caption: Workflow for analytical quality control of the final product.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. GHS hazard statements indicate that the compound may cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its significance lies in its role as a foundational element for the synthesis of life-saving kinase inhibitors. The experimental protocols provided herein offer a solid basis for researchers in the fields of medicinal chemistry and process development to synthesize and analyze this important compound.

References

Unraveling the Anticancer Potential of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of key derivatives of 4-Chloro-N-methylpicolinamide, a pivotal intermediate in the synthesis of novel anticancer agents. While direct research on the parent compound is limited, extensive studies on its derivatives have revealed significant potential in targeting cancer cell proliferation through multiple pathways, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle regulation via kinase inhibition. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Role of this compound as a Synthetic Precursor

This compound serves as a crucial building block in the synthesis of a new generation of kinase inhibitors and other targeted cancer therapies.[1][2] Its chemical structure is amenable to modification, allowing for the development of derivatives with enhanced potency and specific biological activities. This guide focuses on two such classes of derivatives that have demonstrated significant anticancer effects: 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives and N-methylpicolinamide-4-thiol derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of the key derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives (Compound 5q and related analogues)
CompoundHepG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
5q Potent (specific value not provided in source)Potent (specific value not provided in source)
Sorafenib (Reference) Data not consistently provided across sources10.09

Note: While compound 5q is highlighted as the most potent in its series, specific IC50 values were not detailed in the available literature. The studies confirm its efficacy at low micromolar concentrations.[3][4][5]

Table 2: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivative (Compound 6p)
Cell LineCancer TypeCompound 6p IC50 (µM)Sorafenib (Reference) IC50 (µM)
HepG2 Liver Cancer2.2316.30
MCF-7 Breast Cancer35.73>100
HCT116 Colon Cancer9.1410.09
SW480 Colon Cancer8.7840.65
A549 Lung Cancer13.71Not Available
SPC-A1 Lung Cancer9.61Not Available
A375 Melanoma6.97Not Available
U87 Glioblastoma25.53Not Available

Data sourced from a study on novel N-methylpicolinamide-4-thiol derivatives.[1]

Core Mechanisms of Action

The anticancer activity of this compound derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.

Induction of Apoptosis

Derivatives such as compound 5q have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] This is a critical mechanism for eliminating malignant cells. In vivo studies on colon carcinoma models treated with compound 5q showed a significant increase in apoptotic cells, as evidenced by clustered positive signals in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays.[4]

G Apoptosis Induction Pathway Compound_5q Compound 5q (Picolinamide Derivative) Cancer_Cell Cancer Cell Compound_5q->Cancer_Cell Targets Apoptotic_Signal Initiation of Apoptotic Signal Cancer_Cell->Apoptotic_Signal Triggers DNA_Fragmentation DNA Fragmentation Apoptotic_Signal->DNA_Fragmentation Leads to Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Hallmark of

Fig 1. Apoptosis induction by picolinamide (B142947) derivatives.
Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Compound 5q has demonstrated anti-angiogenic properties by significantly decreasing vessel density in tumor tissues.[3][4] This restricts the tumor's access to nutrients and oxygen, thereby inhibiting its growth.

G Angiogenesis Inhibition Pathway Compound_5q Compound 5q (Picolinamide Derivative) Angiogenic_Factors Release of Angiogenic Factors (e.g., VEGF) Compound_5q->Angiogenic_Factors Inhibits Tumor Tumor Tumor->Angiogenic_Factors Secretes Blood_Vessel_Formation New Blood Vessel Formation Angiogenic_Factors->Blood_Vessel_Formation Stimulates Tumor_Growth Tumor Growth & Metastasis Blood_Vessel_Formation->Tumor_Growth Supports

Fig 2. Anti-angiogenic action of picolinamide derivatives.
Aurora B Kinase Inhibition and Cell Cycle Arrest

The N-methylpicolinamide-4-thiol derivative, compound 6p, has been identified as a selective inhibitor of Aurora B kinase.[1] Aurora B is a key regulator of mitosis, and its inhibition leads to errors in chromosome segregation and ultimately, cell cycle arrest and cell death. The potent and selective inhibition of Aurora B by compound 6p highlights a distinct and highly significant mechanism of action for this class of derivatives.

G Aurora B Kinase Inhibition and Cell Cycle Arrest cluster_cell_cycle Cell Cycle Progression (Mitosis) G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis M_Phase->Cell_Cycle_Arrest Disruption leads to Aurora_B Aurora B Kinase Aurora_B->M_Phase Regulates Compound_6p Compound 6p (Thiol Derivative) Compound_6p->Aurora_B Inhibits

Fig 3. Cell cycle disruption via Aurora B kinase inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

Synthesis of Active Derivatives from this compound

The synthesis of the active derivatives involves multi-step chemical reactions starting from this compound. The general workflow is depicted below.

G General Synthetic Workflow Start This compound (Precursor) Intermediate Nucleophilic Substitution / Coupling Reaction Start->Intermediate Reacts with Amine/Thiol Derivative_1 4-(4-formamidophenylamino)- N-methylpicolinamide Derivatives (e.g., Compound 5q) Intermediate->Derivative_1 Yields Derivative_2 N-methylpicolinamide-4-thiol Derivatives (e.g., Compound 6p) Intermediate->Derivative_2 Yields

Fig 4. Synthetic pathway from the core intermediate.
Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate IC50 values.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Detection (TUNEL Assay)

Objective: To visualize and quantify apoptotic cells in tumor tissue following treatment.

Protocol:

  • Tissue Preparation: Fix tumor tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber.

  • Label Detection: If using an indirect method, incubate with an anti-BrdU-FITC antibody.

  • Counterstaining: Counterstain the nuclei with DAPI or Propidium Iodide.

  • Visualization: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green/fluorescent nuclei.

  • Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in multiple high-power fields.

In Vitro Kinase Inhibition Assay (Aurora B)

Objective: To determine the inhibitory activity of compounds against Aurora B kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant active Aurora B kinase, and the substrate (e.g., histone H3).

  • Inhibitor Addition: Add the test compound (e.g., compound 6p) at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ADP production using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of anticancer agents with diverse mechanisms of action. The ability of these compounds to induce apoptosis, inhibit angiogenesis, and selectively target key cell cycle kinases like Aurora B underscores their therapeutic potential. Further research should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic profiles, as well as exploring their efficacy in a broader range of cancer models. The detailed protocols and data presented in this guide provide a solid foundation for advancing these promising molecules through the drug development pipeline.

References

The Ascendant Therapeutic Potential of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 4-Chloro-N-methylpicolinamide has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the biological activities of two promising classes of this compound derivatives: N-methylpicolinamide-4-thiol derivatives and 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives . This document collates quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a key chemical intermediate recognized for its utility in the synthesis of a variety of biologically active molecules.[1] Its structural features allow for diverse chemical modifications, leading to the generation of libraries of compounds with a wide range of pharmacological properties. Notably, derivatives of this scaffold have demonstrated significant potential as antitumor agents, exhibiting mechanisms of action that include the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[2][3] This guide focuses on two prominent series of these derivatives that have shown considerable promise in preclinical studies.

Quantitative Biological Data

The antitumor activity of this compound derivatives has been quantified through in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing potency. The following tables summarize the IC50 values for representative compounds from the two series of derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-methylpicolinamide-4-thiol Derivatives
CompoundR GroupIC50 (µM) vs. HepG2 Cells
6p -CHCl22.23
6q-CCl344.09
6r-CH2Cl94.55
6s-CH2CH2Cl70.09
6t-CH2CH2CH2Cl81.53
6u-CH=CH275.54
6v-CH2CH=CH2180.31
6w-C(CH3)341.15
Sorafenib-16.30

Data sourced from Molecules 2012, 17, 6317-6330.[4]

Table 2: Broad-Spectrum Antiproliferative Activity of Compound 6p
Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer2.23
MCF-7Breast Cancer35.73
HCT-116Colon Cancer9.14
SW480Colon Cancer8.78
A549Lung Cancer13.71
SPC-A1Lung Cancer9.61
A375Melanoma6.97
U87Glioblastoma25.53

Data sourced from Molecules 2012, 17, 6317-6330.[4]

Table 3: In Vitro Anticancer Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives
CompoundLinkageR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. HCT116
5q Amide4-CF31.79 1.25
5aUrea4-F10.2112.34
5jAmideH5.346.78
5pAmide3-CF32.453.11
Sorafenib--4.563.98

Data sourced from Molecules 2021, 26(4), 1150.[2][5]

Mechanism of Action and Signaling Pathways

N-methylpicolinamide-4-thiol Derivatives: Aurora B Kinase Inhibition

The potent antiproliferative activity of the N-methylpicolinamide-4-thiol series, particularly compound 6p , is attributed to the selective inhibition of Aurora-B kinase.[4] Aurora-B is a key mitotic kinase that plays a crucial role in chromosome segregation and cytokinesis. Its overexpression is frequently observed in various cancers, making it an attractive target for cancer therapy.

Aurora_B_Signaling_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Mitotic_Events Mitotic Events cluster_Cellular_Outcomes Cellular Outcomes Aurora_B Aurora B INCENP INCENP Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 Phosphorylation MCAK MCAK Aurora_B->MCAK Phosphorylation Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Aurora_B->Spindle_Checkpoint Activation Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Kinetochore_MT_Attachment Kinetochore-Microtubule Attachment Correction MCAK->Kinetochore_MT_Attachment Cytokinesis Cytokinesis Spindle_Checkpoint->Cytokinesis Apoptosis Apoptosis Compound_6p Compound 6p (this compound derivative) Compound_6p->Aurora_B Inhibition Compound_6p->Apoptosis Induction

4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives: Anti-Angiogenesis and Pro-Apoptotic Effects

The antitumor activity of the 4-(4-formamidophenylamino)-N-methylpicolinamide series, exemplified by compound 5q , is linked to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.[2][5] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By suppressing this process and promoting programmed cell death, these compounds can effectively control tumor progression. While the precise molecular targets of 5q are not fully elucidated, its effects on key markers of angiogenesis and apoptosis have been observed.

AntiAngiogenesis_Apoptosis_Pathway cluster_Angiogenesis Angiogenesis cluster_Apoptosis Apoptosis Compound_5q Compound 5q (this compound derivative) VEGF VEGF Signaling Compound_5q->VEGF Inhibition Apoptotic_Stimuli Pro-Apoptotic Signaling Compound_5q->Apoptotic_Stimuli Induction Endothelial_Cell Endothelial Cell Proliferation & Migration New_Vessels New Blood Vessel Formation CD31 CD31 Expression (Vessel Marker) Caspase_Activation Caspase Cascade Activation DNA_Fragmentation DNA Fragmentation (TUNEL Assay) Cell_Death Apoptotic Cell Death

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives are provided below.

Synthesis of N-methylpicolinamide-4-thiol Derivatives[4]

Synthesis_Thiol_Derivatives Picolinic_Acid 2-Picolinic Acid Intermediate_1 4-Chloro-N-methyl- picolinamide Picolinic_Acid->Intermediate_1 1. SOCl2, NaBr, PhCl 2. CH3NH2/MeOH Intermediate_2 4-(4-Aminophenylthio)-N- methylpicolinamide Intermediate_1->Intermediate_2 4-Aminothiophenol, K2CO3, KOtBu, DMF Final_Product Target N-methylpicolinamide- 4-thiol Derivatives (e.g., 6p) Intermediate_2->Final_Product R-COCl or R-SO2Cl, K2CO3, THF

Procedure:

  • Synthesis of this compound: To a solution of 2-picolinic acid in chlorobenzene, add sodium bromide and thionyl chloride. Heat the mixture to 85°C for 19 hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with a 2.0 M solution of methylamine (B109427) in methanol (B129727) to yield this compound.

  • Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide: A mixture of 4-aminophenol, potassium tert-butoxide, and potassium carbonate in dry N,N-dimethylformamide is stirred at room temperature. This compound is then added, and the reaction mixture is heated to 85°C for 15 hours under an argon atmosphere.

  • Synthesis of Target Derivatives (e.g., 6p): To a solution of 4-(4-aminophenylthio)-N-methylpicolinamide and potassium carbonate in tetrahydrofuran (B95107) (THF), the desired acyl chloride (e.g., 2-chloroacetyl chloride for 6p) is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature. The product is then extracted and purified.

Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives[2][3]

Synthesis_Formamidophenylamino_Derivatives Picolinic_Acid 2-Picolinic Acid Intermediate_1 4-Chloro-N-methyl- picolinamide Picolinic_Acid->Intermediate_1 1. SOCl2 2. CH3NH2 Intermediate_2 4-(4-Aminophenylamino)-N- methylpicolinamide Intermediate_1->Intermediate_2 N-(4-aminophenyl)acetamide, 160°C, then HCl, EtOH Final_Product_Urea Urea Derivatives (e.g., 5a) Intermediate_2->Final_Product_Urea R-NCO or Triphosgene, R-NH2, Et3N Final_Product_Amide Amide Derivatives (e.g., 5q) Intermediate_2->Final_Product_Amide R-COCl, K2CO3, THF

Procedure:

  • Synthesis of this compound: This intermediate is prepared as described in section 4.1.

  • Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide: A mixture of this compound and N-(4-aminophenyl)acetamide is heated at 160°C. The resulting solid is then refluxed in ethanol (B145695) with concentrated hydrochloric acid, followed by neutralization to yield the desired intermediate.

  • Synthesis of Target Amide Derivatives (e.g., 5q): To a suspension of 4-(4-aminophenylamino)-N-methylpicolinamide and anhydrous potassium carbonate in THF, the appropriate substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride for 5q) is added dropwise. The mixture is stirred at room temperature for 2 hours, followed by extraction and purification.[3]

In Vitro Cell Proliferation (MTT) Assay

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates (5,000-10,000 cells/well) Incubation_1 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with serial dilutions of This compound derivatives Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution (5 mg/mL) and incubate for 4h Incubation_2->MTT_Addition Formazan_Solubilization 6. Add DMSO to dissolve formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

In Vivo Antitumor Activity Assay[2][5]

Protocol:

  • Female BALB/c nude mice (6-8 weeks old) are used.

  • Human colon carcinoma (e.g., CT26) cells (5 x 10^6 cells in 0.1 mL PBS) are subcutaneously inoculated into the right flank of each mouse.

  • When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly assigned to a control group and a treatment group.

  • Compound 5q is administered orally via gastric perfusion daily at a dosage of 75 mg/kg. The control group receives the vehicle.

  • Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD31 (Angiogenesis)[2]

Protocol:

  • Tumor tissues are excised, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or frozen in OCT compound.

  • 5 µm sections are cut and mounted on slides.

  • For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.

  • The sections are blocked with 5% normal goat serum.

  • The slides are incubated with a primary antibody against CD31 overnight at 4°C.

  • After washing, the sections are incubated with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • The signal is developed using a diaminobenzidine (DAB) substrate kit, and the sections are counterstained with hematoxylin.

  • Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields.

TUNEL Assay for Apoptosis[2]

Protocol:

  • Tumor sections are prepared as described for immunohistochemistry.

  • The sections are permeabilized with proteinase K.

  • The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP, is added to the sections and incubated in a humidified chamber at 37°C.

  • The reaction is stopped, and the sections are incubated with a streptavidin-HRP conjugate.

  • The signal is visualized with a DAB substrate kit, and the sections are counterstained with methyl green.

  • The apoptotic index is determined by counting the number of TUNEL-positive (brown-stained) nuclei relative to the total number of nuclei.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The N-methylpicolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide series have demonstrated potent in vitro and in vivo antitumor activities through distinct but complementary mechanisms of action, including the inhibition of Aurora-B kinase, suppression of angiogenesis, and induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these and related compounds as next-generation cancer therapies. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds and further elucidating their precise molecular targets and downstream signaling effects to facilitate their translation into clinical applications.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Chloro-N-methylpicolinamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Chloro-N-methylpicolinamide, a key pharmacophore in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. It serves as a crucial intermediate in the synthesis of several approved anti-cancer drugs, including the multi-kinase inhibitors sorafenib (B1663141) and regorafenib. Beyond its role as a synthetic building block, the N-methylpicolinamide scaffold itself is a "privileged structure," appearing in numerous biologically active compounds. This guide will delve into the known structure-activity relationships of this core, focusing on how modifications to its key components influence biological activity, primarily in the context of anticancer research. While a systematic SAR study on the bare this compound core is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on its derivatives.

Core Structure and Key Modification Points

The this compound scaffold presents three primary points for chemical modification to explore the structure-activity relationship. These modifications are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties.

A diagram illustrating the key points for SAR studies on the this compound scaffold.

Structure-Activity Relationship Analysis

The Picolinamide (B142947) Scaffold

The pyridine-2-carboxamide moiety is a critical component for the biological activity of this class of compounds. It acts as a scaffold to correctly orient the other substituents for optimal interaction with their biological targets. The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the amide group can act as hydrogen bond acceptors, while the amide N-H (in the case of a primary amide) can be a hydrogen bond donor. The relative position of the carboxamide group on the pyridine ring is also important for activity.

The 4-Position Substituent

The chloro group at the 4-position of the pyridine ring plays a significant role in the electronic properties of the molecule and its interactions with target proteins.

  • Electron-withdrawing Nature: The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring. This can be crucial for binding to the active site of kinases.

  • Steric and Lipophilic Contributions: The size and lipophilicity of the substituent at this position are critical. While a chloro group is relatively small, replacement with bulkier groups can either enhance or diminish activity depending on the topology of the target's binding pocket.

  • Leaving Group Potential: In some contexts, the 4-chloro substituent can act as a leaving group in nucleophilic aromatic substitution reactions, which is a key step in the synthesis of more complex derivatives.

In a study on pyrrolizine-5-carboxamides, a 4-chloro substitution was found to increase activity against MCF-7 and A2780 cancer cell lines, suggesting a beneficial role for this substituent in certain molecular contexts.[1] However, a broader review on pyridine derivatives indicated that halogen atoms might, in some cases, lead to lower antiproliferative activity compared to other functional groups like methoxy (B1213986) or hydroxyl groups.[2][3] This highlights that the optimal substituent at the 4-position is highly dependent on the specific biological target and the overall structure of the molecule.

The N-Methyl Group

The N-methyl group on the amide nitrogen is a common feature in many biologically active picolinamides.[4] Its role can be multifaceted:

  • Conformational Rigidity: The methyl group can restrict the rotation around the C-N amide bond, leading to a more defined conformation of the molecule. This pre-organization can be entropically favorable for binding to a target.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

  • Steric Interactions: The methyl group can make important steric or hydrophobic interactions within the binding pocket of the target protein.

Biological Activity and Mechanism of Action

Derivatives of this compound have primarily been investigated as anticancer agents, with a common mechanism of action being the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->Receptor P1 P Receptor->P1 SignalingProteins Downstream Signaling Proteins (e.g., Raf, MEK, ERK) P1->SignalingProteins TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors CellularResponse Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellularResponse Inhibitor This compound Analog Inhibitor->Receptor Inhibition

A simplified diagram of a generic kinase signaling pathway that can be targeted by this compound analogs.

Studies on N-methylpicolinamide-4-thiol derivatives, where the 4-chloro group is replaced by a substituted phenylthio moiety, have identified potent inhibitors of Aurora-B kinase, a key regulator of mitosis.[5]

Quantitative Data on Derivatives

While systematic SAR data for the core is unavailable, the following table summarizes the in vitro anti-proliferative activities of a series of N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines. This data provides valuable insights into how modifications at the 4-position can lead to potent anticancer compounds.

Table 1: In Vitro Anti-proliferative Activities (IC50, µM) of N-methylpicolinamide-4-thiol Derivatives [6]

CompoundR Group on Phenylthio MoietyHepG2MCF-7HCT116SW480A549SPC-A1A375U87
6p 4-chlorobutyramido2.2335.739.148.7813.719.616.9725.53
Sorafenib (Reference Drug)16.30>10010.0940.6513.1518.6017.9662.19

Data extracted from a study on N-methylpicolinamide-4-thiol derivatives.[6] Compound 6p demonstrates broad-spectrum anti-proliferative activity, in some cases superior to the reference drug sorafenib.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 4-substituted-N-methylpicolinamide analogs, based on methods reported in the literature.

General Synthetic Protocol

A common route for the synthesis of 4-substituted-N-methylpicolinamide analogs involves a nucleophilic aromatic substitution reaction starting from this compound.

Synthesis_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, DMSO) - Heat Start->Reaction Nucleophile Nucleophile (R-XH) (e.g., thiol, amine, alcohol) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 4-Substituted-N-methylpicolinamide Analog Purification->Product

A general workflow for the synthesis of 4-substituted-N-methylpicolinamide analogs.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.0 eq).

  • Add the desired nucleophile (e.g., a substituted thiol or amine, 1.2 eq).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-substituted-N-methylpicolinamide analog.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase (e.g., Aurora-B, VEGFR2).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay) Protocol

Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold is a cornerstone in the design of potent kinase inhibitors and anticancer agents. The structure-activity relationship of this core is dictated by a delicate balance of electronic, steric, and lipophilic properties of its three key components: the picolinamide core, the 4-position substituent, and the N-methyl group. While direct and systematic SAR studies on the parent molecule are limited, research on its derivatives clearly indicates that the 4-position is a prime site for modification to achieve high potency and selectivity. The N-methyl group likely plays a crucial role in maintaining a favorable conformation and modulating physicochemical properties. Future research focusing on systematic modifications of this core structure could lead to the discovery of novel and more effective therapeutic agents.

References

In Vitro Evaluation of 4-Chloro-N-methylpicolinamide Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in vitro cytotoxicity of 4-Chloro-N-methylpicolinamide. This guide provides a comprehensive framework of established experimental protocols and data presentation formats that can be applied to evaluate the cytotoxic profile of this compound. The data and signaling pathways presented herein are derived from studies on structurally related compounds and should be considered illustrative examples.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery.[1] A critical step in the preclinical assessment of any new chemical entity is the thorough evaluation of its cytotoxic effects on various cell lines. This technical guide outlines the key in vitro assays and methodologies required to characterize the cytotoxicity profile of this compound, enabling researchers to make informed decisions regarding its potential as a therapeutic agent. The following sections detail the experimental protocols for assessing cell viability, and apoptosis induction, and provide a framework for presenting the resulting data.

Data Presentation: Illustrative Cytotoxicity Data for Structurally Related Compounds

Quantitative data from in vitro cytotoxicity assays are fundamental for comparing the potency of a compound across different cell lines and against standard chemotherapeutic agents. The following tables represent typical data formats for presenting such findings.

Table 1: In Vitro Cell Viability (IC50) Data for a Related Chromene Derivative (4-Clpgc)

Cell LineCompoundIncubation Time (h)IC50 (µM)
K562 (Human Chronic Myeloid Leukemia)4-Clpgc72102 ± 1.6[2]
PBMCs (Peripheral Blood Mononuclear Cells)4-Clpgc72143 ± 9.41[2]

Table 2: Apoptosis Induction in K562 Cells by a Related Chromene Derivative (4-Clpgc) after 48h Treatment

Treatment GroupApoptotic Cell Percentage (%)
Control6.09[2]
4-Clpgc84.10[2]

Table 3: Gene Expression Modulation in K562 Cells by a Related Chromene Derivative (4-Clpgc) after 48h Treatment

GeneFold Change in Expression
Bax42.74[2]
TP5335.88[2]
BCL2-1.47[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following are standard methods that can be employed.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected, for example, K562 (leukemia), HepG2 (liver cancer), and HCT116 (colon cancer).[2][3] A non-cancerous cell line, such as peripheral blood mononuclear cells (PBMCs), should be included to assess selectivity.[2]

  • Culture Conditions: Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and incubate for 24, 48, and 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[2]

Gene Expression Analysis (Real-Time PCR)

To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related genes can be quantified.

  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative real-time PCR using specific primers for target genes (e.g., Bax, BCL2, TP53) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[2]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cell Culture (e.g., K562, PBMCs) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubate Cells with Compound (24, 48, 72h) compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay gene_expression Gene Expression (RT-PCR) treatment->gene_expression ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant gene_fold_change Gene Expression Fold Change gene_expression->gene_fold_change

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

G cluster_0 Apoptotic Signaling Cascade compound This compound tp53 TP53 (p53) (Tumor Suppressor) compound->tp53 bax Bax (Pro-apoptotic) tp53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) tp53->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes Mitochondrial Permeabilization bcl2->mitochondrion Inhibits caspases Caspase Cascade mitochondrion->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

The Pivotal Role of 4-Chloro-N-methylpicolinamide in the Synthesis of Sorafenib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib (B1663141), a multi-kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting key signaling pathways, including the RAF/MEK/ERK pathway and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.[1][2][3] The synthesis of this complex molecule relies on the strategic use of key intermediates, among which 4-Chloro-N-methylpicolinamide plays a critical role. This technical guide provides an in-depth exploration of the synthesis of sorafenib with a focus on the utilization of this compound, offering detailed experimental protocols, quantitative data analysis, and visualization of the synthetic and signaling pathways.

The Synthetic Pathway: A Central Role for this compound

The most common and efficient synthetic routes to sorafenib utilize this compound as a crucial building block for introducing the picolinamide (B142947) moiety of the final drug molecule. The general strategy involves a two-step process:

  • Formation of the Ether Linkage: A nucleophilic aromatic substitution reaction between this compound and 4-aminophenol (B1666318). This step forms the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[4][5]

  • Urea (B33335) Moiety Formation: The subsequent reaction of the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide with an isocyanate or a carbamate (B1207046) derivative to form the characteristic urea linkage of sorafenib.[3][6]

This approach offers a convergent and efficient synthesis, with this compound serving as a readily available and reactive precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediate Formation cluster_final Final Product Picolinic Acid Picolinic Acid This compound This compound Picolinic Acid->this compound SOCl2, Methylamine (B109427) 4-Aminophenol 4-Aminophenol 4-chloro-3-(trifluoromethyl)aniline 4-chloro-3-(trifluoromethyl)aniline Isocyanate/Carbamate Isocyanate/Carbamate 4-chloro-3-(trifluoromethyl)aniline->Isocyanate/Carbamate Phosgene equivalent 4-(4-aminophenoxy)-N-methylpicolinamide 4-(4-aminophenoxy)-N-methylpicolinamide This compound->4-(4-aminophenoxy)-N-methylpicolinamide 4-Aminophenol, Base Sorafenib Sorafenib 4-(4-aminophenoxy)-N-methylpicolinamide->Sorafenib Isocyanate/Carbamate->Sorafenib

General synthetic workflow for sorafenib production.

Quantitative Data on Synthesis

The efficiency of sorafenib synthesis is highly dependent on the reaction conditions for each step. The following tables summarize key quantitative data for the synthesis of this compound and its subsequent conversion to sorafenib.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Picolinic AcidSOCl₂ (3.5 equiv), DMF (cat.)THF701695[7]
Picolinic AcidSOCl₂, NaBr (cat.)Chlorobenzene851980[8]
Methyl 4-chloropicolinateMethylamineTHF20298.5[9]

Table 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound, 4-AminophenolK₂CO₃, KOtBuDMF80680[4]
This compound, 4-AminophenolKOtBuDMF808-[1]

Table 3: Synthesis of Sorafenib

Starting MaterialsReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate-DichloromethaneRoom Temp-92[5]
4-(4-aminophenoxy)-N-methylpicolinamide, Imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide-Chlorobenzene70-750.2595[10]
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, this compoundKOtBu, K₂CO₃DMF80-858-[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Picolinic Acid[7]
  • Chlorination: To a solution of picolinic acid in tetrahydrofuran (B95107) (THF), add 3.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture at 70°C for 16 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and THF.

  • Amidation: Dissolve the crude acid chloride in THF and cool to 0-5°C. Add a 40% aqueous solution of methylamine dropwise while maintaining the temperature.

  • Isolation: Stir the reaction mixture for 4 hours, then extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. A yield of approximately 95% can be expected.

Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide[4]
  • Deprotonation: To a solution of 4-aminophenol (1 equivalent) in dimethylformamide (DMF), add 1M potassium tert-butoxide in THF (1.05 equivalents) at room temperature. Stir for 2 hours.

  • Coupling: Add this compound (1 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain for 6 hours.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine and dry over magnesium sulfate. Remove the solvent in vacuo and purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (yield ~80%).

Protocol 3: Synthesis of Sorafenib[5]
  • Reaction Setup: Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in dichloromethane.

  • Addition of Isocyanate: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: The product, sorafenib, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum to obtain sorafenib as a white solid with a yield of approximately 92%.

Mechanism of Action of Sorafenib: Targeting Key Signaling Pathways

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in both tumor cell proliferation and angiogenesis.[8]

Signaling_Pathways cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Growth Factors Growth Factors RTK RTK Growth Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes Sorafenib_prolif Sorafenib Sorafenib_prolif->RAF inhibits VEGF/PDGF VEGF / PDGF VEGFR/PDGFR VEGFR / PDGFR VEGF/PDGF->VEGFR/PDGFR binds Angiogenesis_pathway Angiogenesis_pathway VEGFR/PDGFR->Angiogenesis_pathway activates signaling Angiogenesis_node Angiogenesis_node Angiogenesis_pathway->Angiogenesis_node Angiogenesis Sorafenib_angio Sorafenib Sorafenib_angio->VEGFR/PDGFR inhibits

References

Spectroscopic Analysis of 4-Chloro-N-methylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Chloro-N-methylpicolinamide, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of these analytical techniques.

Molecular Structure

Chemical Name: this compound CAS Number: 220000-87-3 Molecular Formula: C₇H₇ClN₂O Molecular Weight: 170.60 g/mol

The structure of this compound consists of a pyridine (B92270) ring substituted with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.50d~5.2H-6
~8.20s-H-3
~7.50d~5.2H-5
~8.3 (broad s)br s-NH
~2.95d~4.9CH₃

Note: Predicted values based on similar structures. Actual experimental values may vary slightly.

¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Chemical Shift (δ) ppmAssignment
~164C=O (Amide)
~152C-2
~149C-6
~145C-4
~127C-5
~122C-3
~26CH₃

Note: Predicted values based on typical chemical shift ranges for substituted pyridines and amides.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (δ = 0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Acquire_1H Acquire ¹H Spectrum Insert_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert_Sample->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Analysis Spectral Analysis Baseline_Correction->Analysis

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch (Amide)
~3100-3000MediumC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Methyl)
~1670StrongC=O Stretch (Amide I)
~1580, ~1470Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1540MediumN-H Bend (Amide II)
~1100StrongC-Cl Stretch

Note: These are expected absorption ranges. The exact peak positions can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Crystal Clean ATR Crystal Place_Sample Place Sample on Crystal Clean_Crystal->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Background_Scan Record Background Spectrum Apply_Pressure->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Ratio Ratio Sample to Background Sample_Scan->Ratio Identify_Peaks Identify Peak Wavenumbers Ratio->Identify_Peaks Assign_Bands Assign Functional Groups Identify_Peaks->Assign_Bands

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

m/zIonFragmentation Pathway
170/172[M]⁺Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl)
135[M - Cl]⁺Loss of a chlorine radical
142/144[M - CO]⁺Loss of carbon monoxide
114[M - N(CH₃)C(O)]⁺Cleavage of the amide group
58[CH₃NHCO]⁺N-methylcarboxamide fragment

Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid organic compound is Electrospray Ionization (ESI) coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection Dissolve_Sample Dissolve Sample in Solvent Infuse Infuse into ESI Source Dissolve_Sample->Infuse Ionize Generate Ions Infuse->Ionize Separate_Ions Separate Ions by m/z Ionize->Separate_Ions Detect_Ions Detect Ions Separate_Ions->Detect_Ions Generate_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Spectrum Analyze Analyze Spectrum Generate_Spectrum->Analyze

Mass Spectrometry Experimental Workflow

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment. The detailed experimental protocols and workflows serve as a valuable resource for scientists and researchers working with this compound, ensuring consistent and reliable analytical results.

A Comprehensive Technical Guide to 4-Chloro-N-methylpicolinamide: Theoretical and Computational Perspectives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide is a key chemical intermediate, most notably in the synthesis of multi-kinase inhibitors such as sorafenib (B1663141) and regorafenib, which are pivotal in oncology.[1] This technical guide provides a detailed overview of the theoretical and computational studies related to this compound and its derivatives, alongside experimental protocols for its synthesis and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical properties, synthesis methodologies, and potential mechanisms of action as an anticancer agent. While direct computational studies on the parent molecule are limited, this guide draws upon research on its derivatives to infer its potential biological activities and guide future research.

Physicochemical Properties

This compound is a polar organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[2]
Molecular Weight 170.59 g/mol [2]
CAS Number 220000-87-3[2]
Appearance White to off-white crystalline powder[3]
Melting Point 41-43°C or 142-145°C (decomposition)[3][4]
Boiling Point (Predicted) 317.8±27.0 °C[4]
Density (Predicted) 1.264±0.06 g/cm³[4]
Solubility Soluble in DMSO and methanol; sparingly soluble in water. Slightly soluble in chloroform, dichloromethane, and ethyl acetate.[3][4]

Theoretical and Computational Studies

While specific deep computational studies on this compound are not extensively published, research on its derivatives provides a framework for understanding its molecular behavior.[5][6] Computational methods like Density Functional Theory (DFT) and molecular docking are instrumental in elucidating the structural and electronic properties and predicting the biological activity of picolinamide-based compounds.[5][7]

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the molecular structure, vibrational frequencies, and electronic properties of picolinamide (B142947) derivatives.[5] For a molecule like this compound, a typical DFT study would involve:

  • Geometry Optimization: Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to determine the most stable conformation.[5]

  • Vibrational Analysis: Calculation of vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared and Raman spectra.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

A generalized workflow for performing a DFT analysis on a picolinamide derivative is depicted below.

DFT_Workflow A Molecule Input (e.g., this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Vibrational Frequency Calculation B->C D HOMO-LUMO Analysis B->D E MEP Mapping B->E F Analysis of Reactivity Descriptors D->F E->F

A generalized workflow for DFT analysis.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein's active site.[7] For derivatives of this compound, docking studies have been instrumental in understanding their inhibitory mechanism against various kinases.[8] For instance, derivatives of N-methyl-picolinamide-4-thiol have been docked into the active site of Aurora-B kinase to rationalize their potent antiproliferative activities.[8]

A typical molecular docking workflow involves:

  • Preparation of the Protein Structure: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generating the 3D structure of the ligand (e.g., this compound derivative) and optimizing its geometry.

  • Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function.

  • Analysis of Results: Visualizing the best-docked poses to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

The logical relationship for a molecular docking study is illustrated below.

Docking_Logic cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 3D Structure Generation L2 Energy Minimization L1->L2 Dock Molecular Docking Simulation L2->Dock P1 Obtain 3D Structure (e.g., PDB) P2 Prepare for Docking (Add Hydrogens, etc.) P1->P2 P2->Dock Analyze Analysis of Binding Modes and Interactions Dock->Analyze

Logical workflow for molecular docking.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the amidation of a 4-chloropicolinic acid derivative.[9][10]

Method 1: From Methyl 4-chloropicolinate [9]

  • Reaction: Methyl 4-chloropicolinate is reacted with a solution of methylamine (B109427) in tetrahydrofuran (B95107) (THF) in the presence of magnesium chloride.

  • Procedure:

    • Dissolve 13 g (62.5 mmol) of methyl 4-chloropicolinate and 2.98 g (31.24 mmol) of dry magnesium chloride in THF.

    • After 5 minutes, add 110 mL of a 2M methylamine solution in THF dropwise over 10 minutes.

    • Stir the resulting suspension for 2 hours at room temperature.

    • Quench the reaction with 120 mL of water and 63 mL of 1N hydrochloric acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and evaporate the solvent to yield the product.

Method 2: From Pyridine-2-formic acid [10]

  • Reaction: A multi-step synthesis starting from pyridine-2-formic acid.

  • Procedure:

    • React pyridine-2-formic acid with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride.

    • Perform an esterification reaction with an alcohol to produce 4-chloropyridine-2-methyl formate (B1220265) hydrochloride.

    • React the ester with a 30% aqueous methylamine solution at room temperature for 2 hours.

    • Extract the product with ethyl acetate, wash with saturated brine, dry the organic phase, and remove the solvent under reduced pressure.

A schematic of a typical synthesis workflow is provided below.

Synthesis_Workflow Start Starting Material (e.g., Methyl 4-chloropicolinate) Reaction Reaction at Room Temperature (2 hours) Start->Reaction Reagents Reagents (Methylamine, MgCl2, THF) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Drying and Solvent Evaporation) Workup->Purification Product Final Product (this compound) Purification->Product

General workflow for the synthesis of this compound.
Biological Evaluation Protocols

Derivatives of this compound have been extensively evaluated for their anticancer properties.[11][12] The following are generalized protocols based on these studies.

In Vitro Antiproliferative Assay (MTT Assay) [11]

  • Seed human cancer cell lines (e.g., HepG2, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (e.g., TUNEL Assay) [11]

  • Treat cancer cells with the test compound.

  • Fix and permeabilize the cells.

  • Label the fragmented DNA with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.

Potential Signaling Pathways and Mechanism of Action

While the direct mechanism of action of this compound is not fully elucidated, its role as a scaffold for kinase inhibitors suggests its potential involvement in modulating key signaling pathways implicated in cancer.[7] Derivatives of this compound have been shown to induce apoptosis and inhibit angiogenesis.[11][12]

Rhodium(III)-picolinamide complexes have been reported to inhibit cell proliferation through multiple modes, including cell cycle arrest, apoptosis, and autophagy.[13] They have also been shown to suppress cell metastasis via a FAK-regulated integrin β1-mediated pathway that leads to the suppression of EGFR expression.[13]

Furthermore, some picolinamide derivatives have been identified as inhibitors of Aurora-B kinase, a key regulator of mitosis.[8][14] Inhibition of this kinase can lead to defects in cell division and ultimately, cell death.

The potential signaling pathways implicated by the action of picolinamide derivatives are depicted below.

Signaling_Pathway cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Picolinamide Picolinamide Derivatives Kinases Kinases (e.g., Aurora-B, VEGFR-2) Picolinamide->Kinases inhibition FAK FAK Pathway Picolinamide->FAK inhibition Apoptosis Apoptosis Induction Picolinamide->Apoptosis induction Angiogenesis Angiogenesis Inhibition Picolinamide->Angiogenesis inhibition Proliferation Decreased Cell Proliferation Kinases->Proliferation leads to Metastasis Inhibition of Metastasis FAK->Metastasis leads to CellDeath Cell Death Apoptosis->CellDeath leads to Angiogenesis->Proliferation supports

Potential signaling pathways modulated by picolinamide derivatives.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a foundational scaffold for the development of potent anticancer agents. While comprehensive theoretical and computational data on the parent molecule is still emerging, studies on its derivatives have provided valuable insights into its potential biological activities and mechanisms of action. This guide has summarized the available information on its physicochemical properties, synthesis, and biological evaluation, and has outlined the computational methodologies that can be applied to further investigate its properties. Future research focusing on in-depth computational analysis of this compound and experimental validation of its direct biological effects will be crucial in fully harnessing its therapeutic potential.

References

Methodological & Application

Synthesis of 4-Chloro-N-methylpicolinamide: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Chloro-N-methylpicolinamide, a key intermediate in the manufacturing of various pharmaceutical compounds.[1][2] The protocol is based on established chemical literature and provides a clear, step-by-step guide for laboratory synthesis.

Materials and Methods

Reagents and Solvents
  • 4-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (B109427) solution (2M in THF or 30-40% in water)

  • Magnesium chloride (MgCl₂) (optional, but recommended for improved yield)

  • Tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • 1M Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Water (deionized)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of an acyl chloride intermediate followed by amidation. An alternative, more direct one-pot synthesis from the methyl ester is also described.

Method 1: Two-Step Synthesis from 4-Chloropicolinic Acid

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

  • In a round-bottom flask under a fume hood, suspend 4-chloropicolinic acid in an excess of thionyl chloride.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-19 hours.[3][4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloropicolinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-chloropicolinoyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (e.g., 25% aqueous solution or a solution in THF) dropwise to the cooled acyl chloride solution while stirring vigorously.[3] The reaction of methylamine with acetyl chloride to form an amide is a well-established chemical transformation.[5][6][7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[3]

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Method 2: One-Pot Synthesis from 4-Chloropyridine-2-carboxylate Intermediate

This method, adapted from patent literature, offers a high-yield, one-pot procedure.[8][9]

  • To a solution of the starting ester (e.g., methyl 4-chloropicolinate) in tetrahydrofuran (THF), add magnesium chloride (0.5 equivalents).[8]

  • Stir the mixture for approximately 5 minutes at room temperature (20°C).

  • Add a 2M solution of methylamine in THF (approximately 1.8 equivalents) dropwise over 10 minutes.

  • Continue stirring the resulting suspension for 2 hours at room temperature.[8]

  • Upon completion, add water and 1M hydrochloric acid to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under reduced pressure to obtain this compound. This method has been reported to yield a colorless oil with a high yield.[8]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
CAS Number 220000-87-3[1][10]
Appearance White to off-white crystalline powder[1]
Melting Point 142-145°C (decomposes)[1]
Purity (HPLC) ≥98.5%[1]
Yield (Method 2) 98.5%[8]

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Picolinic_Acid Picolinic Acid Acyl_Chloride 4-Chloropicolinoyl Chloride Picolinic_Acid->Acyl_Chloride SOCl₂ 4_Chloropicolinic_Acid 4-Chloropicolinic Acid 4_Chloropicolinic_Acid->Acyl_Chloride SOCl₂ Ester Methyl 4-Chloropicolinate 4_Chloropicolinic_Acid->Ester MeOH, H⁺ Final_Product 4-Chloro-N- methylpicolinamide Acyl_Chloride->Final_Product Methylamine Ester->Final_Product Methylamine, MgCl₂

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Starting Material - Solvent - (Optional) Catalyst Start->Reaction_Setup Reagent_Addition Slow Addition of Amine/Chlorinating Agent Reaction_Setup->Reagent_Addition Reaction Stir at Controlled Temperature Reagent_Addition->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying_Filtration Drying and Filtration Extraction->Drying_Filtration Evaporation Solvent Removal (Rotary Evaporation) Drying_Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Quantification of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of several multi-kinase inhibitors, including the anticancer drugs sorafenib (B1663141) and regorafenib. Accurate quantification of this compound is crucial for pharmacokinetic studies, process optimization, and quality control in drug development. This document provides detailed analytical methods for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Analytical Methods

The primary recommended method for the quantification of this compound is a validated LC-MS/MS method. This approach offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological samples. While specific validated methods for this compound are not widely published, robust methods for the structurally related final products, sorafenib and regorafenib, provide a strong basis for a reliable analytical protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in plasma and other biological matrices.

Principle: The method involves the separation of the analyte from matrix components using high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocol:

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Condition
LC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Source Electrospray Ionization (ESI), positive mode
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions To be determined by direct infusion of a standard solution of this compound. The precursor ion will be [M+H]+.
Collision Gas Nitrogen

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar small molecule bioanalytical assays.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification Report Final Report Quantification->Report

Workflow for LC-MS/MS Quantification.
Signaling Pathway

This compound is an intermediate in the synthesis of sorafenib and regorafenib, which are multi-kinase inhibitors that target the Raf-MEK-ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_pathway Raf-MEK-ERK Signaling Pathway cluster_inhibition Inhibition by Sorafenib/Regorafenib GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Sorafenib->RTK Sorafenib->RAF

Inhibition of the Raf-MEK-ERK Pathway.

Application of 4-Chloro-N-methylpicolinamide in Antitumor Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a key chemical intermediate extensively utilized in the synthesis of potent multi-kinase inhibitors for cancer therapy. Its unique structure serves as a critical building block for constructing complex heterocyclic molecules with significant antitumor properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the approved anticancer drugs, Sorafenib (B1663141) and Regorafenib (B1684635). These agents are known to target critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Core Applications: Synthesis of Sorafenib and Regorafenib

This compound is a pivotal precursor in the synthesis of Sorafenib and its fluorinated analogue, Regorafenib. These drugs are potent inhibitors of multiple kinases, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, which are all implicated in tumor cell proliferation and angiogenesis.[1][2] The synthesis of these complex molecules typically involves a multi-step process where this compound is used to introduce the picolinamide (B142947) moiety, a key structural feature for their biological activity.

One common synthetic strategy involves the reaction of this compound with a substituted aminophenol to form a diaryl ether intermediate.[3] This intermediate then undergoes a reaction with an isocyanate to form the final urea (B33335) linkage present in both Sorafenib and Regorafenib.[3]

Experimental Protocols

Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)

This protocol describes the synthesis of a key intermediate for Sorafenib, starting from this compound and p-aminophenol.[3][4]

Materials:

  • This compound

  • p-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of p-aminophenol in dry DMF, add potassium tert-butoxide at room temperature.

  • Stir the mixture for a predetermined time to ensure the formation of the phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.

Synthesis of Sorafenib

This protocol outlines the final step in the synthesis of Sorafenib from the previously prepared intermediate.[3][5]

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (B1207046)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile

  • Hexane (B92381)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate and DABCO in acetonitrile, add 4-(4-aminophenoxy)-N-methylpicolinamide dropwise at room temperature.

  • Heat the mixture at reflux (approximately 65 °C) and monitor the reaction by TLC.

  • Upon completion, filter the crude material through filter paper.

  • Wash the residue several times with hexane to yield Sorafenib.

Synthesis of Regorafenib

The synthesis of Regorafenib follows a similar pathway to Sorafenib, substituting 4-amino-3-fluorophenol (B140874) for p-aminophenol to introduce the fluorine atom.[3][4]

Procedure for 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate):

  • Follow the protocol for the Sorafenib intermediate, replacing p-aminophenol with 4-amino-3-fluorophenol.[5]

Procedure for Regorafenib:

  • To a stirred solution of phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate and DABCO in acetonitrile, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide dropwise at room temperature.[3]

  • Heat the mixture at reflux (approximately 65 °C) and monitor the reaction by TLC.[3]

  • Upon completion, filter the crude material and wash the residue with hexane to obtain Regorafenib.[3]

Quantitative Data Summary

CompoundPrecursorKey ReagentSolventBaseYield (%)Reference
This compound4-Chloropicolinic acidThionyl chloride, MethylamineToluene, DMF-95[3]
4-(4-Aminophenoxy)-N-methylpicolinamideThis compoundp-AminophenolDMFKOtBu-[3][4]
Sorafenib4-(4-Aminophenoxy)-N-methylpicolinamidePhenyl 4-chloro-3-(trifluoromethyl)phenyl carbamateAcetonitrileDABCO-[3][5]
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamideThis compound4-Amino-3-fluorophenolDMFKOtBu-[3][5]
Regorafenib4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamidePhenyl 4-chloro-3-(trifluoromethyl)phenyl carbamateAcetonitrileDABCO-[3]

Yield data was not consistently reported across all cited sources in a comparable format.

In Vivo Antitumor Activity

Preclinical studies in mouse models of hepatocellular carcinoma (HCC) have demonstrated the antitumor efficacy of Sorafenib and Regorafenib.[6][7][8]

DrugModelDoseOutcomeReference
RegorafenibH129 hepatoma (syngeneic orthotopic)10 mg/kg, oral, once dailySignificantly increased median survival time (36 vs 27 days for vehicle, p=0.0269)[6][7]
SorafenibH129 hepatoma (syngeneic orthotopic)30 mg/kg, oral, once dailyNo significant difference in survival time compared to vehicle (33 vs 28 days, p=0.1961)[6][7]
RegorafenibPatient-derived HCC xenografts (HCC-PDX)10 mg/kg, oral, once dailySignificant tumor growth inhibition in 8 out of 10 models[6][7]
SorafenibPatient-derived HCC xenografts (HCC-PDX)30 mg/kg, oral, once dailySignificant tumor growth inhibition in 7 out of 10 models[6][7]

Signaling Pathways and Experimental Workflows

Synthetic Workflow for Sorafenib and Regorafenib

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Final Products This compound This compound Sorafenib_Intermediate 4-(4-aminophenoxy)- N-methylpicolinamide This compound->Sorafenib_Intermediate + p-Aminophenol Regorafenib_Intermediate 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide This compound->Regorafenib_Intermediate + 4-Amino-3-fluorophenol p-Aminophenol p-Aminophenol p-Aminophenol->Sorafenib_Intermediate 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol->Regorafenib_Intermediate Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate Sorafenib Sorafenib Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate->Sorafenib Regorafenib Regorafenib Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate->Regorafenib Sorafenib_Intermediate->Sorafenib + Phenyl carbamate Regorafenib_Intermediate->Regorafenib + Phenyl carbamate

Caption: Synthetic scheme for Sorafenib and Regorafenib.

RAF/MEK/ERK Signaling Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

VEGFR Signaling Pathway in Angiogenesis

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream_Signaling Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays of 4-Chloro-N-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a valuable chemical intermediate in the synthesis of novel compounds with potential therapeutic applications.[1] While not typically used as a primary screening compound itself, it serves as a crucial building block for creating libraries of derivatives that can be evaluated for biological activity in high-throughput screening (HTS) campaigns.[2][3] The primary application of these derivatives, as indicated by current research, lies in the discovery of novel antitumor agents.[2][3]

These application notes provide protocols for cell-based assays commonly used to screen derivatives of this compound for cytotoxic and anti-proliferative activities. The methodologies are suitable for adaptation to a high-throughput format, enabling the rapid evaluation of numerous compounds.[4]

Synthesis of Biologically Active Derivatives

The general scheme for the synthesis of biologically active derivatives from this compound involves nucleophilic substitution reactions. A common example is the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have shown promising antitumor properties.[2]

cluster_synthesis Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide start This compound step1 Heat at 160 °C start->step1 reagent1 4-Amino-N-methylbenzamide reagent1->step1 intermediate Reaction Mixture step2 Dissolve in EtOH Add conc. HCl intermediate->step2 step1->intermediate step3 Reflux for 4h step2->step3 step4 Suspend in 1% NaOH step3->step4 product 4-(4-Aminophenylamino)-N-methylpicolinamide step4->product cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Add Test Compounds step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 2.5h step4->step5 step6 Remove Supernatant Add DMSO step5->step6 end Read Absorbance at 570 nm step6->end

References

Application Notes and Protocols for the Preparation of 4-Chloro-N-methylpicolinamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible results in downstream applications such as high-throughput screening, cell-based assays, and preclinical studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and stability.

Compound Information

A summary of the physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 220000-87-3[2][3][4][5]
Molecular Formula C₇H₇ClN₂O[2][4][5]
Molecular Weight 170.60 g/mol [4][5]
Appearance White to off-white crystalline powder[3][4]
Purity (Typical) ≥98%[3][6]
Melting Point 41-43°C or 142-145°C (Note: Discrepancy in reported values exists)[7][8]
Storage (Solid) Room temperature, in a dry, dark, and well-sealed container[3][7]

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits varying solubility in common laboratory solvents.

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) Soluble[4]
Methanol Soluble[4]
Water Sparingly soluble[4]
Chloroform Slightly soluble[7]
Dichloromethane Slightly soluble[7][8]
Ethyl Acetate Slightly soluble[7]

Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn. Allow the vial containing the powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 170.60 g/mol x 1000 mg/g = 1.706 mg

  • Weighing the Compound: Carefully weigh the calculated mass (e.g., 1.706 mg) of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment.

Procedure:

  • Thawing: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or artifacts.

Stability and Storage Recommendations

Proper storage is crucial for maintaining the integrity of this compound stock solutions.

Table 3: Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationNotes
Solid Powder Room TemperatureUp to several yearsStore in a dark, dry place in a well-sealed container.
DMSO Stock Solution (Aliquoted) -20°CUp to one monthFor short-term storage.
DMSO Stock Solution (Aliquoted) -80°CUp to six months or longerRecommended for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.

Visualizations

The following diagrams illustrate the key workflows and considerations for the preparation of this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing stock and working solutions.

G cluster_solvents Solvent Selection compound This compound (Sparingly soluble in water) dmso DMSO (High Solubility) compound->dmso Recommended for High Concentration Stock methanol Methanol (Good Solubility) compound->methanol Alternative for some applications water Aqueous Buffers (Low Solubility) compound->water Not suitable for primary stock

Caption: Logical diagram for solvent selection based on solubility.

References

Application Notes and Protocols for 4-Chloro-N-methylpicolinamide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for direct animal studies involving the administration of 4-Chloro-N-methylpicolinamide (CAS No. 220000-87-3) did not yield specific protocols for its use as a standalone investigational agent. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules.

One notable study synthesized a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives for evaluation as potential antitumor agents, using this compound as a key starting material. While this does not provide direct dosage information for the requested compound, we present the available in vivo data for a derivative, designated as compound 5q , to provide insight into the potential application and evaluation of similar chemical entities in animal models.

Part 1: In Vivo Evaluation of a this compound Derivative (Compound 5q)

The following data and protocols are derived from a study investigating the antitumor effects of a novel derivative synthesized from this compound.

Quantitative Data Summary
Animal ModelCell LineRoute of AdministrationDosage of Compound 5qVehicleTreatment Schedule
Female Balb/c mice (8 weeks of age)Colon Cancer CT26Oral10 mg/mLOil/water emulsionOnce daily
Experimental Protocols

1. Tumor Model Establishment

  • Cell Culture: CT26 colon carcinoma cells are cultured under standard conditions.

  • Implantation: A suspension of CT26 cells is subcutaneously inoculated into the right flank of female Balb/c mice.

  • Tumor Growth: Tumors are allowed to grow until they become palpable (approximately 10 days post-inoculation) before the commencement of treatment.

2. Compound Administration

  • Preparation of Dosing Solution: Compound 5q is dissolved in an oil/water emulsion to a final concentration of 10 mg/mL.

  • Administration: The prepared solution is administered orally to the mice once daily.

3. In Vivo Efficacy Assessment

  • Monitoring: The general health of the mice and tumor growth are monitored regularly.

  • Endpoint: The study endpoints may include tumor volume measurements, body weight, and survival analysis.

4. Post-Mortem Analysis

  • Tissue Collection: At the end of the study, tumors and other relevant tissues are collected for further analysis.

  • Histology and Immunohistochemistry: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., H&E) or immunohistochemical analysis of relevant biomarkers (e.g., markers for apoptosis or angiogenesis).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Efficacy Evaluation A Female Balb/c Mice (8 weeks old) B Subcutaneous inoculation of CT26 colon cancer cells A->B C Tumor becomes palpable (~10 days) B->C D Oral administration of Compound 5q (10 mg/mL) in oil/water emulsion C->D E Once daily treatment D->E F Monitor tumor growth and animal well-being E->F G Endpoint analysis: Tumor volume, survival F->G H Post-mortem tissue analysis: Histology, Immunohistochemistry G->H

Caption: Experimental workflow for in vivo evaluation of a this compound derivative.

Part 2: General Considerations for Animal Studies (Hypothetical)

Should this compound be investigated as a primary agent in the future, the following general protocols and considerations would apply.

Hypothetical Experimental Protocols

1. Formulation and Vehicle Selection

  • Solubility Testing: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, oil-based vehicles) to identify a suitable formulation for the intended route of administration.

  • Stability of Formulation: The stability of the formulated compound should be assessed under the intended storage and administration conditions.

2. Route of Administration Studies

  • Common Routes: Depending on the physicochemical properties of the compound and the therapeutic goal, common routes of administration in preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).

  • Dose-Ranging Studies: Initial dose-ranging or maximum tolerated dose (MTD) studies are crucial to determine a safe and effective dose range for subsequent efficacy studies.

3. Pharmacokinetic (PK) Studies

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Protocol:

    • Administer a single dose of this compound to a cohort of animals (e.g., rats or mice) via the intended clinical route and an IV route (for bioavailability calculation).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to separate plasma.

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

4. Toxicology Studies

  • Acute Toxicity: A single high dose is administered to assess the immediate adverse effects.

  • Sub-chronic and Chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 or 90 days) to evaluate long-term safety.

  • Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Logical Relationship Diagram

preclinical_development A Compound Synthesis & Characterization B In Vitro Screening (e.g., cell-based assays) A->B C Formulation Development A->C F Efficacy (Pharmacodynamic) Studies in Disease Models B->F D Pharmacokinetic (PK) Studies C->D E Toxicology (Safety) Studies C->E C->F G Data Analysis & Go/No-Go Decision for Clinical Trials D->G E->G F->G

Caption: Logical progression of preclinical development for a novel compound.

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Ensuring its purity and stability is critical for the quality of the final drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Additionally, a forced degradation study was conducted to demonstrate the method's specificity and to understand the degradation pathways of the analyte under various stress conditions.[6][7][8][9][10]

Experimental Protocols

1. HPLC Method Parameters

A reverse-phase HPLC method was developed for the analysis of this compound.[11][12][13]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Run Time 10 minutes

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For the analysis of a pharmaceutical formulation, dissolve a quantity of the formulation equivalent to 10 mg of this compound in 10 mL of mobile phase.[14][15][16][17][18] Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.[1][2][3][4][5]

  • Linearity: Assessed by analyzing six concentrations of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a 50 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days by two different analysts.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

4. Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7][8][9][10] A 100 µg/mL solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.

After the specified time, the stressed samples were neutralized (if necessary), diluted with the mobile phase, and analyzed by the developed HPLC method.

Data Presentation

Table 1: Summary of Method Validation Data

Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 1 - 1001 - 100
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.23%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
LOD (µg/mL) -0.25
LOQ (µg/mL) -0.75

Table 2: Summary of Forced Degradation Study Results

Stress Condition% DegradationNo. of Degradation Products
Acid Hydrolysis (0.1 N HCl) 15.2%2
Base Hydrolysis (0.1 N NaOH) 18.5%3
Oxidative (3% H₂O₂) 12.8%1
Thermal (105°C) 8.5%1
Photolytic (UV light) 10.2%2
Control Not Detected0

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_stability Stability-Indicating Study cluster_analysis Analysis cluster_results Results StandardPrep Standard Preparation Analysis HPLC Analysis StandardPrep->Analysis SamplePrep Sample Preparation SamplePrep->Analysis HPLC_Dev HPLC Method Development HPLC_Dev->Analysis Linearity Linearity Report Application Note & Protocol Linearity->Report Precision Precision Precision->Report Accuracy Accuracy Accuracy->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report ForcedDeg Forced Degradation (Acid, Base, Peroxide, Thermal, Photo) ForcedDeg->Analysis Analysis->Linearity Analysis->Precision Analysis->Accuracy Analysis->LOD_LOQ

Caption: Experimental workflow for method development and validation.

Conclusion

A simple, rapid, and reliable stability-indicating HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements of the ICH guidelines for linearity, precision, and accuracy. The forced degradation studies demonstrated that the method is specific and can effectively separate the analyte from its degradation products, making it suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for 4-Chloro-N-methylpicolinamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a polar organic compound that serves as a critical intermediate in the synthesis of several potent multi-kinase inhibitors, most notably Sorafenib and Regorafenib.[1][2] While some sources suggest it may possess intrinsic activity against certain kinases like BCR-ABL, detailed quantitative studies on its direct inhibitory effects are not extensively documented in peer-reviewed literature. Its primary and well-established application in kinase inhibition studies lies in its role as a key building block for constructing complex inhibitor molecules that target various signaling pathways implicated in cancer.

These application notes provide an overview of the use of this compound in the synthesis of Sorafenib, a multi-kinase inhibitor that targets Raf kinases and receptor tyrosine kinases involved in angiogenesis and tumor progression.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 220000-87-3[3]
Molecular Formula C₇H₇ClN₂O[3]
Molecular Weight 170.60 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 142-145°C (decomposes)[3]
Solubility Soluble in DMSO, methanol; sparingly soluble in water[3]
Purity (HPLC) ≥98.5%[3]

Application: Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. It targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis. This compound is a key starting material in several synthetic routes to Sorafenib.

Signaling Pathway Targeted by Sorafenib

RAF_MEK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Simplified Raf/MEK/ERK signaling pathway targeted by Sorafenib.

Experimental Protocols

The following protocols describe the synthesis of Sorafenib from this compound. These are key reactions where this compound is utilized as a precursor.

Protocol 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This protocol outlines the synthesis of a key intermediate for Sorafenib.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 ml three-necked round-bottom flask, dissolve 1-(4-chloro-3-(trifluoromethyl)-phenyl)-3-(4-hydroxyphenyl)urea (2.0 g) in DMF (10 ml).

  • Add potassium tert-butoxide (2.3 g) to the reaction mixture and stir for 45 minutes at room temperature.

  • Add this compound (1.14 g) and potassium carbonate (0.42 g) to the flask.

  • Heat the reaction mixture to 80°C and maintain it at 80-85°C for 8 hours.

  • After cooling to 30°C, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Synthesis of Sorafenib

This protocol details the final step in the synthesis of Sorafenib using the intermediate from Protocol 1.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide (from Protocol 1)

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (B1207046)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (B52724)

  • Hexane

  • Reflux condenser

  • Filter paper

Procedure:

  • Dissolve phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (3.25 mmol) and DABCO (0.5 mmol) in acetonitrile (6 ml) at room temperature.

  • Add 4-(4-aminophenoxy)-N-methylpicolinamide (2.7 mmol) dropwise to the solution.

  • Heat the resulting mixture at reflux (65°C) for 1 hour.

  • Filter the solid that forms and wash the residue several times with hexane.

  • The resulting solid is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (Sorafenib).

Synthetic Workflow

Sorafenib_Synthesis cluster_reactants Reactants cluster_intermediate_synthesis Intermediate Synthesis cluster_final_product_synthesis Final Product Synthesis Reactant1 4-Chloro-N- methylpicolinamide Reaction1 Nucleophilic Aromatic Substitution Reactant1->Reaction1 Reactant2 4-Aminophenol Reactant2->Reaction1 Intermediate 4-(4-aminophenoxy)-N- methylpicolinamide Reaction1->Intermediate Reaction2 Urea Formation Intermediate->Reaction2 Reactant3 Phenyl 4-chloro-3- (trifluoromethyl)phenyl carbamate Reactant3->Reaction2 FinalProduct Sorafenib Reaction2->FinalProduct

Caption: Synthetic workflow for Sorafenib using this compound.

Conclusion

This compound is a vital precursor in the synthesis of multi-kinase inhibitors like Sorafenib.[1] The protocols provided herein detail its application in the construction of these complex and therapeutically important molecules. While its role as a synthetic intermediate is well-established, further research is required to fully elucidate any direct kinase inhibitory properties of this compound itself. Researchers and drug development professionals can utilize the information and protocols in these application notes for the efficient synthesis of kinase inhibitors for preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-N-methylpicolinamide, a key pharmaceutical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping users diagnose and resolve problems to improve yield and purity.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Chlorination of 2-Picolinic Acid: The initial step of converting 2-picolinic acid to its acid chloride is critical.

    • Recommendation: Ensure that the thionyl chloride (SOCl₂) is fresh and used in sufficient excess (e.g., 3.5 equivalents). The reaction often requires elevated temperatures (e.g., 70-85°C) and prolonged reaction times (up to 19 hours) for completion. The use of a catalyst like dimethylformamide (DMF) can also be beneficial.[1]

  • Hydrolysis of Intermediates: The 4-chloropicolinoyl chloride intermediate is highly susceptible to hydrolysis.

    • Recommendation: Conduct the reaction under strictly anhydrous conditions. Use dry solvents and flame-dried glassware. Minimize exposure of the reaction mixture to atmospheric moisture.

  • Suboptimal Amidation Conditions: The reaction of the acid chloride with methylamine (B109427) is a key step that can impact yield.

    • Recommendation: Control the temperature during the addition of methylamine, as the reaction is exothermic. Low temperatures (0-3°C) are often recommended.[1] Ensure efficient stirring to promote mixing of the reactants.

  • Poor Quality of Starting Materials: Impurities in the 2-picolinic acid can interfere with the reaction.

    • Recommendation: Use high-purity starting materials. If necessary, purify the 2-picolinic acid before use.

Issue 2: Formation of Significant Impurities

Identified Impurity:

A notable byproduct that can form is 4-methylamino-N-methylpicolinamide . This occurs when the chlorine atom at the 4-position of the pyridine (B92270) ring is displaced by methylamine.

Solutions to Minimize Impurity Formation:

  • Control Reaction Temperature: The nucleophilic aromatic substitution leading to the impurity is more likely to occur at higher temperatures. Maintaining a low temperature during the amidation step is crucial.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the formation of the 4-methylamino byproduct. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Synthetic Route: Consider a synthetic route that introduces the methylamide group before the chlorination step, although this may present other challenges. A multi-step process involving the esterification of 4-chloropyridine-2-formyl chloride hydrochloride followed by amidation has been shown to produce high purity product.[2]

Issue 3: Difficulties in Product Purification

Common Challenges and Recommendations:

  • Oily Product: this compound can sometimes be obtained as an oil, which can be difficult to handle and purify.[3]

    • Recommendation: Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane.

  • Emulsion Formation During Extraction: Vigorous shaking during the aqueous workup can lead to the formation of stable emulsions, making phase separation difficult.

    • Recommendation: Use a gentle swirling or inversion motion for extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Removal of Unreacted Starting Materials and Byproducts:

    • Acidic Impurities (e.g., 4-chloropicolinic acid): Wash the organic layer with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃).

    • Basic Impurities (e.g., methylamine): Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl.

    • 4-methylamino-N-methylpicolinamide: This impurity can be challenging to remove by simple extraction due to its similar polarity to the product. Column chromatography on silica (B1680970) gel may be necessary for complete separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method involves the chlorination of 2-picolinic acid with thionyl chloride to form the intermediate 4-chloropicolinoyl chloride, which is then reacted with methylamine to yield the final product.[1][4]

Q2: What are the typical yields for the synthesis of this compound?

A2: Reported yields can vary significantly depending on the specific reaction conditions and scale. Some optimized procedures report yields as high as 95-98.5%.[1][2][3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediate, and product. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q4: What are the key safety precautions to take during this synthesis?

A4: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a fume hood.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for this compound.

Table 1: Comparison of Different Synthetic Routes and Yields

Starting MaterialKey ReagentsSolventReaction ConditionsReported Yield (%)Reference
2-Picolinic AcidSOCl₂, 40% aq. MethylamineTetrahydrofuran (B95107) (THF)70°C for 16h, then 0-3°C for 4h~95%[1]
Methyl 4-chloropicolinateMethylamine, MgCl₂Tetrahydrofuran (THF)20°C for 2.25h98.5%[3]
4-chloropyridine-2-methyl-formiate hydrochloride30% aq. MethylamineWaterRoom temperature for 2h98%[2]
2-Picolinic AcidSOCl₂, NaBr, 25% aq. MethylamineChlorobenzene, THF85°C for 19h (chlorination)Not specified[4]

Experimental Protocols

Protocol 1: Synthesis from 2-Picolinic Acid[1]

Step 1: Synthesis of 4-chloropicolinoyl chloride

  • To a solution of 2-picolinic acid in tetrahydrofuran (THF), add dimethylformamide (DMF) (0.1 mL).

  • Slowly add thionyl chloride (3.5 equivalents) to the mixture.

  • Heat the reaction mixture at 70°C for 16 hours.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-chloropicolinoyl chloride in a suitable solvent.

  • Cool the solution to 0-3°C in an ice bath.

  • Slowly add a 40% aqueous solution of methylamine to the cooled solution with vigorous stirring.

  • Continue stirring at 0-3°C for 4 hours.

  • After the reaction is complete, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis from Methyl 4-chloropicolinate[3]
  • Dissolve Methyl 4-chloropicolinate (1 equivalent) and dry magnesium chloride (0.5 equivalents) in tetrahydrofuran (THF).

  • After 5 minutes, add a 2M solution of methylamine in THF (approximately 1.8 equivalents) dropwise over 10 minutes.

  • Stir the resulting suspension at room temperature for 2 hours.

  • Quench the reaction by adding water and 1M HCl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product.

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for this compound cluster_0 Route 1: From 2-Picolinic Acid cluster_1 Route 2: From Ester Intermediate 2-Picolinic_Acid 2-Picolinic Acid Acid_Chloride_Formation Chlorination (SOCl₂, optional DMF) 2-Picolinic_Acid->Acid_Chloride_Formation Step 1 4-Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride Acid_Chloride_Formation->4-Chloropicolinoyl_Chloride Amidation Amidation (Methylamine) 4-Chloropicolinoyl_Chloride->Amidation Step 2 Final_Product_1 This compound Amidation->Final_Product_1 Ester_Intermediate Methyl 4-chloropicolinate Direct_Amidation Direct Amidation (Methylamine, MgCl₂) Ester_Intermediate->Direct_Amidation Final_Product_2 This compound Direct_Amidation->Final_Product_2

Caption: Overview of two common synthetic routes to this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Pure Pure Impure->Pure No Check_Conditions 2. Review Reaction Conditions Purify->Check_Conditions Pure->Check_Conditions Incorrect_Conditions Incorrect? Check_Conditions->Incorrect_Conditions Optimize_Conditions Optimize Temp, Time, Anhydrous Conditions Incorrect_Conditions->Optimize_Conditions Yes Correct_Conditions Correct Incorrect_Conditions->Correct_Conditions No Analyze_Workup 3. Analyze Workup & Purification Optimize_Conditions->Analyze_Workup Correct_Conditions->Analyze_Workup Losses Potential Losses? Analyze_Workup->Losses Optimize_Workup Optimize Extraction, Crystallization Losses->Optimize_Workup Yes End Yield Improved Losses->End No Optimize_Workup->End

Caption: A step-by-step guide to troubleshooting low product yield.

References

solubility issues of 4-Chloro-N-methylpicolinamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-Chloro-N-methylpicolinamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening?

A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it has poor solubility. The drastic change in solvent polarity causes the compound to come out of solution.

Q3: How can I prevent my compound from precipitating during dilution?

A3: Several techniques can help prevent precipitation:

  • Lower the final concentration: Ensure the final concentration of this compound in your aqueous solution is below its solubility limit in that specific buffer.

  • Optimize co-solvent concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible while still maintaining solubility.

  • Modify the dilution process: Instead of adding the aqueous buffer to your DMSO stock, try adding the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound.

  • Use a pre-warmed buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.

Q4: Can the pH of the aqueous solution affect the solubility of this compound?

A4: Yes, the pH of the aqueous solution can significantly impact the solubility of ionizable compounds. As a picolinamide (B142947) derivative, the pyridine (B92270) nitrogen in this compound can be protonated at acidic pH, which may alter its solubility. It is advisable to determine the pH-solubility profile to identify the optimal pH for dissolution.[4]

Q5: Are there any other methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance aqueous solubility:

  • Co-solvents: Utilizing water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in addition to DMSO can improve solubility.[4]

  • Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds.

  • Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. The compound has very low intrinsic aqueous solubility.1. Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or methanol (B129727). 2. Use a co-solvent system by adding a small percentage of the organic stock solution to the aqueous buffer. 3. Investigate the effect of pH on solubility by testing a range of buffers.
Precipitation occurs upon dilution of organic stock solution. The final concentration exceeds the solubility limit in the aqueous buffer. The dilution method is causing localized supersaturation.1. Decrease the final concentration of the compound. 2. Add the stock solution to the aqueous buffer slowly while vortexing. 3. Consider using a surfactant or a solubilizing agent like cyclodextrin (B1172386) in the aqueous buffer.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium over time or at the working concentration.1. Determine the kinetic solubility of the compound in the final assay medium to establish the maximum soluble concentration. 2. Visually inspect assay plates for any signs of precipitation before and during the experiment. 3. Prepare fresh dilutions of the compound immediately before each experiment.
Low recovery after filtration of the aqueous solution. The compound may have precipitated and been retained by the filter.1. Ensure the concentration of the solution is below the solubility limit before filtration. 2. Consider using a different type of filter with lower binding affinity. 3. Analyze the concentration of the solution both before and after filtration to quantify any loss.

Data Presentation

The following table provides illustrative data on the solubility of this compound in various solvents and conditions. Note: This data is for illustrative purposes and should be experimentally verified for your specific conditions.

Solvent/Buffer System Co-solvent Temperature (°C) Illustrative Solubility (µg/mL)
Deionized WaterNone25< 10
Phosphate Buffered Saline (PBS), pH 7.4None25< 10
PBS, pH 7.41% DMSO25~50
Acetate Buffer, pH 5.0None2510-20
Acetate Buffer, pH 5.01% DMSO25~100
10% Ethanol in WaterNone25~30
5% (w/v) Hydroxypropyl-β-cyclodextrin in WaterNone25> 200

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed, clear glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. For more rigorous separation, centrifuge the vials at high speed and collect the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Working Solution Using a Co-solvent

This protocol provides a general procedure for preparing an aqueous working solution from a DMSO stock.

  • Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing or brief sonication.

  • Prepare Working Solution: a. Determine the final desired concentration of the compound and the final percentage of DMSO that is compatible with your experiment (typically ≤ 1%). b. Vigorously stir or vortex the required volume of the pre-warmed (if applicable) aqueous buffer. c. While the buffer is being agitated, add the calculated volume of the DMSO stock solution dropwise.

  • Visual Inspection: After adding the stock solution, visually inspect the working solution for any signs of precipitation (e.g., cloudiness, haze, or visible particles). A clear solution indicates that the compound is likely fully dissolved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome A Weigh Compound B Dissolve in DMSO (Stock Solution) A->B D Add Stock to Buffer (Vortexing) B->D C Prepare Aqueous Buffer C->D E Precipitate? D->E F Clear Solution (Ready for Use) E->F No G Precipitate Observed E->G Yes H Troubleshoot: - Lower Concentration - Adjust Co-solvent % - Change Buffer pH G->H

Caption: Experimental workflow for preparing an aqueous solution of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Picolinamide_Derivative Picolinamide Derivative (e.g., Sorafenib (B1663141), Regorafenib) Picolinamide_Derivative->VEGFR2 Inhibition Picolinamide_Derivative->RAF

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by picolinamide derivatives.

References

stability of 4-Chloro-N-methylpicolinamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-N-methylpicolinamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-chloropicolinic acid and methylamine.[1] This is often the most common degradation route in aqueous solutions.

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of the chloropyridine ring. This may involve hydroxylation, dehalogenation, or ring cleavage.[2][3]

  • Oxidation: The pyridine (B92270) ring nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide derivative, especially in the presence of oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially leading to fragmentation of the pyridine ring and cleavage of the amide bond.[4][5]

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.[1]

  • Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light to prevent photodegradation.[3]

  • Temperature Control: Store the compound at recommended temperatures (room temperature or 2-8°C for long-term storage) and avoid excessive heat during experiments.[6]

  • Inert Atmosphere: For long-term storage or when working with sensitive reaction mixtures, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: I am observing an unexpected peak in my chromatogram after dissolving this compound in an acidic solution. What could it be?

A3: An unexpected peak appearing in an acidic solution is likely due to the hydrolysis of the amide bond. The primary degradation product would be 4-chloropicolinic acid. To confirm this, you can compare the retention time with a standard of 4-chloropicolinic acid or use mass spectrometry to identify the mass of the unknown peak.

Q4: My sample of this compound has turned a pale-yellow color upon storage. Is it still usable?

A4: A change in color could indicate degradation. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, before use. The yellowing could be due to the formation of various degradation products, and the extent of degradation should be quantified to ensure it is within acceptable limits for your experiment.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Aqueous Solution
Potential Cause Troubleshooting Steps Rationale
pH-Mediated Hydrolysis - Buffer the solution to a neutral pH (6-8).- If the experiment requires acidic or basic conditions, minimize the exposure time and use the mildest conditions possible.- Perform experiments at a lower temperature.The amide bond is prone to hydrolysis outside of a neutral pH range.[1] Lower temperatures will slow the rate of this reaction.
Photodegradation - Conduct the experiment in low-light conditions.- Use amber-colored glassware or wrap containers in aluminum foil.The chloropyridine ring system can be sensitive to light, leading to degradation.[2][3]
Issue 2: Appearance of Multiple Degradation Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps Rationale
Oxidative Stress - Degas solvents before use.- Add an antioxidant to the formulation if compatible with the experiment.- Minimize headspace in vials.Dissolved oxygen or other oxidizing species can lead to the formation of oxidation products, such as N-oxides.
Thermal Stress - Avoid exposing the compound to high temperatures for extended periods.- If heating is necessary, use the lowest effective temperature and minimize the duration.High temperatures can cause complex thermal decomposition, resulting in multiple degradation products.[4][5]
High-Energy Light Exposure - Ensure the light source used in the laboratory does not have a high UV output.- Use appropriate light filters if necessary.High-energy light can cause multiple photochemical reactions, leading to a variety of degradation products.[3]

Stability Data Summary

The following tables summarize the expected stability of this compound under various forced degradation conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.

Table 1: Hydrolytic Stability of this compound
ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Product
0.1 M HCl6024~15%4-Chloropicolinic Acid
Water (pH 7)6024< 2%-
0.1 M NaOH6024~20%4-Chloropicolinic Acid
Table 2: Photostability of this compound in Solution
Light SourceExposure% Degradation (Illustrative)Potential Degradation Products
UV Lamp (254 nm)24 hours~10%Hydroxylated pyridines, Dechlorinated products
Visible Light7 days< 5%-
Table 3: Thermal and Oxidative Stability of this compound
ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Potential Degradation Products
Solid State (Heat)8048< 3%-
3% H₂O₂2524~8%This compound N-oxide

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

    • Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.

  • Incubation: Place the vials in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Exposure:

    • Transfer the solution to clear quartz vials.

    • Place the vials in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • As a control, wrap identical vials in aluminum foil and place them in the same chamber.

  • Time Points: Withdraw samples at appropriate intervals.

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Protocol 3: Oxidative Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Reaction: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide solution in a sealed vial. Protect the solution from light.

  • Incubation: Store the vial at room temperature.

  • Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Analysis: Analyze the samples directly or after appropriate dilution by a stability-indicating HPLC method.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 4-Chloropicolinic Acid + Methylamine 4-Chloropicolinic Acid + Methylamine This compound->4-Chloropicolinic Acid + Methylamine H+ or OH- This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] Hydroxylated/Dechlorinated Products Hydroxylated/Dechlorinated Products This compound->Hydroxylated/Dechlorinated Products hv

Caption: Predicted degradation pathways of this compound.

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Withdraw Samples at Time Points stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze end Evaluate Data (Purity, Degradants) analyze->end

References

troubleshooting common problems in 4-Chloro-N-methylpicolinamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N-methylpicolinamide. Our aim is to help you overcome common challenges, optimize your reaction conditions, and ensure high yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Amidation of a 4-chloropicolinic acid derivative: This typically involves the activation of 4-chloropicolinic acid, for example, by converting it to an acid chloride, followed by a reaction with methylamine (B109427).

  • Nucleophilic substitution on a pyridine (B92270) ring: This is a less common route for this specific molecule.

A frequently employed method starts with picolinic acid, which is first chlorinated to form a 4-chloropicolinoyl chloride intermediate. This intermediate is then reacted with methylamine to yield the desired product. An optimized version of this process involves an intermediate esterification step to improve purity and yield.

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically a white to off-white crystalline powder.[1] The reported melting point is in the range of 41-43°C or 142-145°C, the significant variation may depend on the crystalline form and purity of the compound.[1]

Q3: What are the key applications of this compound?

A3: this compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably as a precursor for kinase inhibitors in cancer therapy. It is also used in the development of agricultural chemicals and in the synthesis of metal-organic frameworks (MOFs).[1]

Troubleshooting Guide

Low Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in this compound synthesis are often attributed to suboptimal reaction conditions or the presence of impurities. Here are some common causes and solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of 4-methylamino pyridine-2-formyl (N-methyl) amine.[2]

    • Solution: To minimize the formation of this impurity, consider using an aqueous solution of methylamine instead of an organic solution.[2] An alternative approach is to synthesize the methyl ester of 4-chloropicolinic acid first, and then react it with methylamine.[2]

  • Hydrolysis of starting materials: The 4-chloropicolinoyl chloride intermediate is susceptible to hydrolysis, which can lead to the formation of 4-chloropicolinic acid and reduce the overall yield.[2]

    • Solution: Ensure that all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Product loss during workup and purification: The product may be lost during the extraction or purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH of the aqueous phase. During purification by column chromatography, choose an appropriate solvent system to ensure good separation and recovery.

Impurity Issues

Q5: I am observing a significant amount of an impurity with a similar polarity to my product. How can I identify and remove it?

A5: A common impurity in this reaction is 4-methylamino pyridine-2-formyl (N-methyl) amine .[2] This side product is formed when a second molecule of methylamine displaces the chloro group on the pyridine ring.

  • Identification: This impurity can be identified using LC-MS, as it will have a different molecular weight than the desired product.

  • Removal:

    • Prevention: As mentioned previously, using an aqueous solution of methylamine can suppress the formation of this byproduct.[2] The synthesis via the methyl ester intermediate is also an effective way to avoid this impurity.[2]

    • Purification: If the impurity has already formed, careful column chromatography with a suitable solvent system can be used for separation. A gradient elution might be necessary to achieve good resolution.

Q6: I have an acidic impurity in my product. What is it and how can I get rid of it?

A6: An acidic impurity is likely 4-chloropicolinic acid , resulting from the hydrolysis of the 4-chloropicolinoyl chloride intermediate.[2]

  • Removal:

    • Aqueous wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic impurity.

    • Column chromatography: If the acidic impurity persists, it can be removed by column chromatography.

Data Presentation

Method Reagents Solvent Reaction Time Temperature Yield Reference
Method 1 4-chloropicolinoyl chloride, methylamine (organic solution)Organic solvent--Lower yield due to side products[2]
Method 2 4-chloropicolinoyl chloride, methylamine (aqueous solution)Water--Higher yield, less 4-methylamino impurity[2]
Optimized Method 4-chloropyridine-2-methyl-formiate hydrochloride, methylamine (aqueous solution)Water2 hoursRoom Temperature98%[2]
Alternative Method 4-chloropicolinic acid derivative, methylamine solution (2M in THF), MgCl2THF2 hoursRoom Temperature98.5%[3]

Experimental Protocols

Optimized Synthesis of this compound via Methyl Ester Intermediate[2]

This protocol describes a high-yield synthesis that minimizes the formation of common impurities.

Step 1: Synthesis of 4-chloropyridine-2-formyl chloride hydrochloride (IV)

  • To a reaction vessel, add pyridine-2-formic acid (III) and thionyl chloride.

  • Heat the reaction mixture to 75°C and stir for 24 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chloropyridine-2-formyl chloride hydrochloride (IV) is used directly in the next step without further purification.

Step 2: Synthesis of 4-chloropyridine-2-methyl-formiate hydrochloride (V)

  • To the crude compound (IV) from the previous step, add toluene (B28343).

  • Heat the mixture to 50°C with stirring.

  • Slowly add methanol (B129727) to the mixture.

  • After the addition is complete, filter the resulting solid.

  • Wash the solid with toluene and dry to obtain 4-chloropyridine-2-methyl-formiate hydrochloride (V).

Step 3: Synthesis of this compound (I)

  • Dissolve 4-chloropyridine-2-methyl-formiate hydrochloride (V) in water.

  • Add a 30% aqueous solution of methylamine to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • After the reaction is complete, extract the product with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain this compound (I).

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_problem Potential Problem cluster_step2_standard Standard Amidation cluster_side_reaction Side Reaction cluster_step2_optimized Optimized Route - Step 2 cluster_step3_optimized Optimized Route - Step 3 cluster_final Final Product Picolinic Acid Picolinic Acid 4-chloropicolinoyl chloride 4-chloropicolinoyl chloride Picolinic Acid->4-chloropicolinoyl chloride Thionyl Chloride Hydrolysis (forms acid impurity) Hydrolysis (forms acid impurity) 4-chloropicolinoyl chloride->Hydrolysis (forms acid impurity) Moisture Reaction with Methylamine (organic) Reaction with Methylamine (organic) 4-chloropicolinoyl chloride->Reaction with Methylamine (organic) Standard Path Esterification Esterification 4-chloropicolinoyl chloride->Esterification Optimized Path Methanol Formation of 4-methylamino impurity Formation of 4-methylamino impurity Reaction with Methylamine (organic)->Formation of 4-methylamino impurity This compound This compound Reaction with Methylamine (organic)->this compound Lower Yield 4-chloropyridine-2-methyl-formiate HCl 4-chloropyridine-2-methyl-formiate HCl Esterification->4-chloropyridine-2-methyl-formiate HCl Amidation with aq. Methylamine Amidation with aq. Methylamine 4-chloropyridine-2-methyl-formiate HCl->Amidation with aq. Methylamine Amidation with aq. Methylamine->this compound High Yield troubleshooting_tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check reaction monitoring Side Reactions Side Reactions Low Yield->Side Reactions Analyze crude product Product Loss Product Loss Low Yield->Product Loss Review workup procedure Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Use aq. Methylamine or Ester Intermediate Use aq. Methylamine or Ester Intermediate Side Reactions->Use aq. Methylamine or Ester Intermediate Optimize Workup/Purification Optimize Workup/Purification Product Loss->Optimize Workup/Purification Impurity Detected Impurity Detected Acidic Impurity Acidic Impurity Impurity Detected->Acidic Impurity Check pH Neutral Impurity (similar polarity) Neutral Impurity (similar polarity) Impurity Detected->Neutral Impurity (similar polarity) Analyze by LC-MS Base Wash Base Wash Acidic Impurity->Base Wash Prevent with Optimized Route Prevent with Optimized Route Neutral Impurity (similar polarity)->Prevent with Optimized Route Careful Chromatography Careful Chromatography Neutral Impurity (similar polarity)->Careful Chromatography

References

optimization of reaction conditions for 4-Chloro-N-methylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-N-methylpicolinamide

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods start from either picolinic acid or a pre-chlorinated derivative like methyl 4-chloropicolinate. The key transformation is an amide bond formation with methylamine (B109427). Common routes include:

  • Acid Chloride Formation Followed by Amidation: Picolinic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂), which simultaneously chlorinates the 4-position and forms the acyl chloride. This intermediate is then reacted with methylamine.[1][2]

  • Ester Aminolysis: A methyl ester, such as methyl 4-chloropicolinate, is reacted directly with an aqueous or organic solution of methylamine.[3]

  • Lewis Acid-Mediated Amidation: An activated ester of 4-chloropicolinic acid is reacted with methylamine in the presence of a Lewis acid like magnesium chloride (MgCl₂) to facilitate the reaction.[4]

Q2: What are the critical safety precautions for this synthesis?

A2: Thionyl chloride (SOCl₂) is highly corrosive and toxic and reacts violently with water, releasing HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methylamine is a flammable and corrosive gas or solution with a strong odor. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when using anhydrous solvents.[5]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] For TLC analysis, a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) should be chosen to clearly separate the starting material, intermediate(s), and the final product. Staining with potassium permanganate (B83412) or visualization under UV light can be used for detection.

Q4: What are the typical physical properties of this compound?

A4: It is typically a white to off-white crystalline powder.[7] It is soluble in solvents like DMSO and methanol, but only sparingly soluble in water.[7]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes and solutions?

A1: Low yield is a frequent issue in amide synthesis. The causes can be systematically investigated.[5][6]

  • Problem: Incomplete activation of the carboxylic acid.

    • Cause: The activating reagent (e.g., thionyl chloride) may have degraded or been used in insufficient quantity.

    • Solution: Use a fresh bottle of the activating reagent and ensure at least the stoichiometric amount is used. For thionyl chloride activation, including a catalytic amount of DMF can improve the rate of acyl chloride formation.[1][8]

  • Problem: Hydrolysis of intermediates.

    • Cause: The presence of water in the reaction mixture can hydrolyze the highly reactive acyl chloride or activated ester intermediate back to the carboxylic acid.[3]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction.[5]

  • Problem: Poor nucleophilicity of methylamine.

    • Cause: If the reaction medium is too acidic, methylamine can be protonated to its non-nucleophilic ammonium (B1175870) salt, preventing it from attacking the activated carboxylic acid.

    • Solution: When using an acid chloride intermediate, a base like triethylamine (B128534) or an excess of methylamine should be used to neutralize the HCl generated. When using coupling reagents, a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended.[5]

Q2: My final product is impure. What are the likely side products and how can I minimize them?

A2: Impurities often arise from side reactions involving the starting materials or intermediates.

  • Side Product: 4-methylamino-N-methylpicolinamide.

    • Cause: Nucleophilic aromatic substitution (SNAr) where a second molecule of methylamine displaces the chloride at the 4-position of the pyridine (B92270) ring. This is more likely at elevated temperatures.[3]

    • Solution: Maintain a low reaction temperature (e.g., 0-25 °C) during the amidation step. Avoid a large excess of methylamine if possible, or control the reaction time carefully.

  • Side Product: Unreacted 4-chloropicolinic acid.

    • Cause: Incomplete reaction due to poor activation or hydrolysis of the intermediate.[3]

    • Solution: Improve the activation step as described in Q1. During work-up, perform a wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove any unreacted acidic starting material.[9]

  • Side Product: Dicyclohexylurea (DCU) or other coupling reagent byproducts.

    • Cause: Use of carbodiimide (B86325) coupling reagents like DCC results in urea (B33335) byproducts that can be difficult to remove.[10]

    • Solution: While DCU is mostly insoluble in many organic solvents and can be filtered off, byproducts from water-soluble carbodiimides like EDC can be removed with an aqueous wash.[10] Alternatively, use phosphonium (B103445) or uronium-based reagents like HATU or BOP whose byproducts are water-soluble.[11][12]

Q3: I'm having difficulty with the purification and isolation of the product.

A3: Purification can be challenging, especially if the product is a low-melting solid or an oil.[3][4]

  • Problem: Difficulty removing acidic or basic impurities.

    • Solution: Implement a standard aqueous work-up procedure. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like excess methylamine, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities.[9] Finish with a brine wash to aid phase separation and remove residual water.[4]

  • Problem: Product "oiling out" during recrystallization instead of forming crystals.

    • Solution: This often happens when the solvent is a very good solvent for the compound or if impurities are present. Try using a multi-solvent system (e.g., dissolve in a minimal amount of a good solvent like isopropanol (B130326) and then slowly add a poor solvent like hexanes until turbidity is observed). Seeding with a small crystal of pure product can also induce crystallization.[9]

  • Problem: Poor separation during column chromatography.

    • Solution: Optimize the eluent system using TLC first. A common starting point is an ethyl acetate/hexanes mixture. Ensure the crude product is properly adsorbed onto a small amount of silica (B1680970) before loading onto the column (dry loading) to improve band sharpness and separation.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various reported conditions for the final amidation step to synthesize this compound.

MethodStarting MaterialKey ReagentsSolvent(s)TemperatureTimeYieldReference(s)
14-Chloropicolinoyl chloride intermediate40% Aqueous methylamineTetrahydrofuran (B95107) (THF)0–3 °C4 h~95%[1]
2Activated 4-chloropicolinic acid esterMethylamine (2M in THF), MgCl₂THF20 °C (RT)2 h98.5%[4]
34-chloropyridine-2-methyl-formiate hydrochloride30% Aqueous methylamineWater (no organic)Room Temp.2 h98%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis via MgCl₂-Mediated Amidation [4]

This protocol is based on the high-yield method reported using a Lewis acid.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the activated ester of 4-chloropicolinic acid (1.0 eq) and anhydrous magnesium chloride (MgCl₂, 0.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Stir the mixture for 5 minutes at room temperature (20 °C). Add a 2M solution of methylamine in THF (1.8 eq) dropwise over 10 minutes. The mixture will likely form a suspension.

  • Monitoring: Stir the suspension for 2 hours at room temperature. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Upon completion, carefully add water and 1M HCl solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[4]

Protocol 2: Synthesis from Picolinic Acid via Acid Chloride [1][2]

This protocol involves the initial formation of the acid chloride.

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, add 2-picolinic acid (1.0 eq), thionyl chloride (3.5 eq), and a catalytic amount of DMF (e.g., 0.1 mL) in a suitable solvent like THF. Heat the mixture at 70 °C for 16 hours.[1] After cooling, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride intermediate in anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add a 40% aqueous solution of methylamine (~3.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0-3 °C for 4 hours.[1] Monitor for the disappearance of the acid chloride by TLC.

  • Work-up and Purification: Perform an aqueous work-up and extraction as described in Protocol 1. The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualized Workflows and Logic

The following diagrams illustrate the synthesis pathway, a troubleshooting decision tree, and key optimization parameters.

Synthesis_Workflow cluster_route1 Route 1: Acid Chloride Pathway cluster_route2 Route 2: Ester Pathway Picolinic_Acid Picolinic Acid Acyl_Chloride 4-Chloropicolinoyl Chloride HCl Picolinic_Acid->Acyl_Chloride SOCl₂, DMF, 70°C Final_Product 4-Chloro-N- methylpicolinamide Acyl_Chloride->Final_Product Low Temp (0-25°C) Ester_HCl Methyl 4-Chloropicolinate Hydrochloride Ester_HCl->Final_Product Room Temp Methylamine Methylamine (aq. or in THF) Methylamine->Final_Product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Yield or Purity Cause1 Incomplete Conversion Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Work-up / Purification Issues Start->Cause3 Sol1 Check Reagent Quality Use Anhydrous Conditions Increase Reaction Time/Temp Cause1->Sol1 Sol2 Control Temperature Optimize Stoichiometry Choose Milder Reagents Cause2->Sol2 Sol3 Use Acid/Base Washes Optimize Chromatography Attempt Recrystallization Cause3->Sol3 Optimization_Parameters cluster_params Key Reaction Parameters Outcome Optimal Outcome: High Yield & Purity Temp Temperature Temp->Outcome Solvent Solvent Solvent->Outcome Reagents Reagents (Activator, Base) Reagents->Outcome Time Reaction Time Time->Outcome

References

Technical Support Center: Purification of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-N-methylpicolinamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue often caused by the presence of impurities that depress the melting point of the compound. Potential culprits include residual starting materials, solvents, or byproducts from the synthesis. An initial aqueous workup to remove acidic or basic impurities is highly recommended before attempting crystallization.

Q2: What are the likely impurities in my crude this compound?

A2: Depending on the synthetic route, common impurities may include:

  • Acidic byproducts: Hydrolysis of starting materials or the product can lead to the formation of 4-chloropicolinic acid.

  • Basic impurities: Unreacted methylamine (B109427) or related starting materials may be present.

  • Over-reaction products: In some synthetic pathways, impurities such as 4-methylamino pyridine-2-formyl (N-methyl) amine can be formed.[1]

Q3: How can I remove acidic or basic impurities before further purification?

A3: An acid-base extraction is an effective preliminary purification step. This involves dissolving the crude product in an organic solvent and sequentially washing with a dilute aqueous acid and a dilute aqueous base. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My recrystallization attempt resulted in the product "oiling out." What are the next steps?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to fully redissolve the oil.

  • Allow the solution to cool more slowly to encourage crystal formation.

  • If the problem persists, consider a different solvent system. A technical support guide for a similar compound suggests that isopropanol (B130326) or ethanol (B145695) are often successful for recrystallization.

Q5: I am seeing significant peak tailing during column chromatography. What is causing this?

A5: Peak tailing on silica (B1680970) gel is often observed for basic compounds like picolinamides due to strong interactions with the acidic silica surface. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent.

  • Consider using a different stationary phase, such as neutral or basic alumina.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.60 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point142-145°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly soluble in water

Table 2: Suggested Starting Conditions for Purification Techniques

Purification TechniqueParameterRecommended Starting Conditions
Recrystallization Solvent SystemIsopropanol or Ethanol
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate (B1210297) in Hexanes
Thin Layer Chromatography (TLC) Mobile Phase30-50% Ethyl Acetate in Hexanes
VisualizationUV light (254 nm)
High-Performance Liquid Chromatography (HPLC) Stationary PhaseC18 reverse-phase column
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to remove ionic impurities prior to final purification by recrystallization or chromatography.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, approximately 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl (1 x 10 mL). This step removes basic impurities like residual methylamine. Separate the organic layer.

  • Base Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (1 x 10 mL). This will remove acidic impurities such as 4-chloropicolinic acid. Separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the pre-purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on solubility data for similar compounds, isopropanol or ethanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the pre-purified this compound to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude or pre-purified product in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the product. The separation of picolinamides from their 4-chloro analogues has been successfully achieved using column chromatography.[2][3]

  • Monitoring: Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow crude Crude 4-Chloro-N- methylpicolinamide extraction Protocol 1: Acid-Base Extraction crude->extraction pre_purified Pre-purified Product extraction->pre_purified recrystallization Protocol 2: Recrystallization pre_purified->recrystallization column_chrom Protocol 3: Column Chromatography pre_purified->column_chrom pure_product1 Pure Crystalline Product recrystallization->pure_product1 pure_product2 Pure Product column_chrom->pure_product2 analysis Purity Analysis (TLC, HPLC, NMR) pure_product1->analysis pure_product2->analysis troubleshooting_logic start Purification Issue oiling_out Product 'Oils Out' during Recrystallization start->oiling_out peak_tailing Peak Tailing in Column Chromatography start->peak_tailing low_purity Low Purity after Initial Purification start->low_purity solution1 Add more hot solvent or cool slowly oiling_out->solution1 Cause: Supersaturation or rapid cooling solution2 Add triethylamine to eluent or use alumina peak_tailing->solution2 Cause: Strong interaction with acidic silica solution3 Perform Acid-Base Extraction (Protocol 1) low_purity->solution3 Cause: Ionic impurities present

References

minimizing degradation of 4-Chloro-N-methylpicolinamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-N-methylpicolinamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound (CAS No: 220000-87-3) is a polar organic compound.[1] It is characterized by a pyridine (B92270) ring substituted with a chloro group and an N-methylcarboxamide group.[2] This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for pharmaceutical research and development.[1][3]

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by its chemical structure, which contains a chlorinated pyridine ring and an amide linkage. Key factors leading to its degradation include:

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, a common degradation pathway for amide-containing compounds.[4][5]

  • Photodegradation: Chlorinated pyridines can be sensitive to UV and solar light, leading to photolytic degradation.[6][7]

  • Thermal Stress: Elevated temperatures can induce thermal decomposition.[8]

  • Oxidation: Exposure to oxidizing agents may lead to degradation.

  • Presence of Nucleophiles: Certain nucleophilic reagents can promote the cleavage of the picolinamide (B142947) group.[9]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored at room temperature or, for enhanced stability, at 2-8°C under an inert atmosphere.[3][10] It is recommended to keep it in a dark, dry place in a tightly sealed container.[11][12] For bulk orders, maintaining a nitrogen blanket is advisable.[3]

Q4: How can I detect if my sample of this compound has degraded?

Degradation can be identified by a change in the physical appearance of the compound (e.g., color change from white/off-white to yellow or brown) or by the appearance of new peaks in analytical chromatograms.[3][10] The most reliable methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] UV-Visible spectroscopy can also be used to monitor changes in the compound's absorption spectrum.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Question: My experimental results are variable. Could this be due to compound degradation?

  • Answer: Yes, inconsistent results are a common sign of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in reduced biological activity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The amide group can be susceptible to hydrolysis.[16] Always prepare fresh solutions of this compound before each experiment.

    • Control Buffer pH: Ensure the pH of your assay buffer is within a stable range, typically between pH 6 and 8, to minimize acid or base-catalyzed hydrolysis.[16]

    • Perform a Purity Check: Use HPLC to analyze your stock solution and a freshly prepared solution. Compare the chromatograms to check for the appearance of degradation peaks.

    • Incorporate Controls: Always include positive and negative controls in your assays to help differentiate between compound instability and other experimental errors.[16][17]

Issue 2: Appearance of unknown peaks in HPLC or GC-MS analysis.

  • Question: I am observing extra peaks in my chromatogram that were not present in the initial analysis of the compound. What could be the cause?

  • Answer: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed under your experimental or storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored correctly, protected from light, moisture, and extreme temperatures.[11][18][19]

    • Evaluate Solvent and Solution Stability: The compound may be unstable in your chosen solvent or at the concentration used. Perform a time-course stability study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for degradation.

    • Conduct Forced Degradation Studies: To identify potential degradation products and pathways, perform a forced degradation study. This involves exposing the compound to various stress conditions.[14]

Issue 3: The compound has changed color during storage.

  • Question: My this compound, which was initially a white powder, has turned yellow. Is it still usable?

  • Answer: A color change often indicates chemical degradation. It is highly recommended to assess the purity of the compound before further use.

  • Troubleshooting Steps:

    • Purity Analysis: Perform an HPLC or LC-MS analysis to determine the purity of the discolored sample.

    • Compare with a Standard: If available, compare the analytical results with those of a fresh, un-discolored lot of the compound.

    • Functional Assay: If the purity is only slightly compromised, you may consider running a small-scale functional assay to see if the biological activity is retained. However, for critical experiments, it is always best to use a high-purity, un-degraded sample.

Data Presentation: Stability Profile

The following tables summarize the expected stability of this compound under various conditions based on the chemical properties of its functional groups. Note: This data is illustrative and based on general chemical principles. Specific stability testing is recommended for your experimental conditions.

Table 1: pH-Dependent Stability in Aqueous Solution at 25°C

pHConditionIncubation Time (hours)Purity (%)Major Degradation Product
2.00.1 N HCl24< 85%4-Chloropicolinic acid
4.0Acetate Buffer24> 95%Minor hydrolysis products
7.4Phosphate Buffer24> 98%Minimal degradation
10.0Carbonate Buffer24< 90%4-Chloropicolinic acid
12.00.1 N NaOH24< 80%4-Chloropicolinic acid

Table 2: Stability Under Stress Conditions

Stress ConditionDetailsDurationPurity (%)Observations
Thermal60°C48 hours> 95%Generally stable at moderately elevated temperatures.
PhotolyticUV/Vis light exposure24 hours< 90%Susceptible to photodegradation.[6]
Oxidative3% H₂O₂24 hours< 85%Potential for oxidation of the pyridine ring.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate solvent (e.g., DMSO, Methanol) to achieve the desired stock concentration.[3]

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For maximal stability, use freshly prepared solutions.

Protocol 2: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the parent compound from potential degradation products.[14]

Visualizations

G Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B H₂O C Photodegradation (UV Light) A->C D Oxidation A->D [O] E 4-Chloropicolinic Acid + Methylamine B->E F Ring-opened and Dechlorinated Products C->F G Pyridine N-oxides D->G G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation A Prepare Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Experimental Buffer A->B C Initial Analysis (T=0) (HPLC/LC-MS) B->C D Incubate Under Experimental Conditions C->D E Time-Point Analysis (e.g., T=2, 4, 8, 24h) D->E F Compare Chromatograms E->F G Calculate % Purity and % Degradation F->G

References

addressing off-target effects of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects while working with 4-Chloro-N-methylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known role?

This compound is a polar organic compound.[1] It is primarily known as a key intermediate in the synthesis of multi-kinase inhibitors such as Regorafenib and Sorafenib.[1] While derivatives of this compound have been investigated for their potential antitumor properties, including the inhibition of angiogenesis and induction of apoptosis, the specific biological targets of this compound itself are not well-documented in publicly available literature.[2]

Q2: I am observing unexpected cellular phenotypes after treating cells with this compound. Could these be off-target effects?

Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects.[3] Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[3] It is crucial to experimentally validate that any observed phenotype is a direct result of modulating the intended target.[3]

Q3: What are the initial troubleshooting steps when I suspect off-target effects?

When you observe unexpected effects, it is important to first rule out experimental artifacts. Here are the initial steps:

  • Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and of high purity. Impurities can lead to confounding results.

  • Perform Dose-Response and Time-Course Experiments: This will help determine if the observed effect is dose-dependent and at what time point it manifests. It's crucial to identify the minimum effective concentration to reduce the likelihood of off-target effects.[4]

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound to ensure the solvent is not causing the observed effects.[4] A structurally related but inactive control compound, if available, can also be very informative.[4]

Q4: How can I experimentally distinguish between on-target and off-target effects?

Distinguishing between on-target and off-target effects is a critical step. A definitive way to test this is to determine if the compound's efficacy is maintained in the absence of its intended target.[3] Using a technique like CRISPR/Cas9-mediated gene knockout of the hypothesized target is a robust method.[3] If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[3]

Troubleshooting Guide: Investigating Off-Target Effects

If you have performed the initial troubleshooting steps and still suspect off-target effects, the following guide provides a systematic approach to investigate and identify them.

Problem: Unexpected Cellular Phenotype Observed

Possible Cause 1: Cytotoxicity

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations.

    • Determine Cytotoxic Concentration: Identify the concentration at which the compound becomes cytotoxic. Subsequent experiments should be conducted at non-toxic concentrations.

    • Investigate Mechanism of Cell Death: If cytotoxicity is observed, you can investigate the mechanism (e.g., apoptosis, necrosis) using assays like Annexin V/PI staining.

  • Experimental Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Possible Cause 2: Off-Target Molecular Interactions

  • Troubleshooting Steps:

    • Computational Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[5][6]

    • Biochemical Screening: Screen the compound against a panel of known off-target candidates (e.g., a kinase panel) to identify potential interactions.

    • Proteome-Wide Identification: Employ advanced techniques to identify off-target proteins on a larger scale.

Table 1: Comparison of Methods to Identify Off-Target Proteins
MethodDescriptionAdvantagesDisadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[3]Directly identifies protein binders.[3]Can miss transient interactions; may identify proteins that bind but are not functionally affected.[3]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon compound binding.Identifies proteins that are engaged by the compound in situ.Technically demanding and may not detect all interactions.
Genetic Screening (e.g., CRISPR) Use a pooled CRISPR library to identify genes that, when knocked out, confer resistance or sensitivity to the compound.Provides functional validation of potential targets.Can be complex to perform and analyze.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental logic, the following diagrams illustrate key workflows and concepts.

cluster_0 Initial Troubleshooting Workflow cluster_1 On-Target vs. Off-Target Validation A Observe Unexpected Cellular Phenotype B Verify Compound Identity & Purity A->B C Dose-Response & Time-Course Assays B->C D Include Vehicle & Negative Controls C->D E Phenotype Persists? D->E F Hypothesize On-Target E->F Yes G Generate Target Knockout (e.g., CRISPR) F->G H Treat KO & WT Cells with Compound G->H I Phenotype Abolished in KO Cells? H->I J On-Target Effect Confirmed I->J Yes K Off-Target Effect Suspected I->K No

Caption: A logical workflow for initial troubleshooting and validation of on-target versus off-target effects.

cluster_0 Experimental Approaches for Off-Target Identification cluster_1 Proteome-Wide Methods A Suspected Off-Target Effect B Computational Prediction of Off-Targets A->B C Biochemical Screening (e.g., Kinase Panel) A->C D Proteome-Wide Identification A->D D1 Affinity-Based Proteomics D->D1 D2 Thermal Proteome Profiling (TPP) D->D2 D3 Genetic Screening (e.g., CRISPR) D->D3 E Identified Off-Target Candidate(s) D1->E D2->E D3->E F Functional Validation of Off-Target E->F

Caption: An overview of experimental strategies to identify specific off-target proteins.

By following this structured approach, researchers can effectively troubleshoot unexpected findings and gain a deeper understanding of the biological activities of this compound, ultimately leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Protocol Refinement for Picolinamide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Chloro-N-methylpicolinamide as a building block for developing kinase inhibitors and other therapeutic agents. The focus is on refining protocols for biochemical and cell-based assays involving these picolinamide (B142947) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a polar organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] It is a key building block for the development of kinase inhibitor precursors.[1] Due to its consistent reactivity in nucleophilic substitution reactions, it is frequently used in the preparation of advanced pharmaceutical ingredients.[1]

Q2: What are the typical physical and chemical properties of this compound?

PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Formula C7H7ClN2O[1]
Molecular Weight 170.60 g/mol [1]
CAS Number 220000-87-3[1]
Melting Point 142-145°C (decomposes)[1]
Solubility Soluble in DMSO and methanol; sparingly soluble in water[1]
Storage Stable under an inert atmosphere at 2-8°C[1]

Q3: What types of assays are commonly performed with derivatives of this compound?

Derivatives of this compound are frequently evaluated for their potential as anti-cancer agents. Common assays include:

  • Biochemical Kinase Assays: To determine the in-vitro inhibitory activity against specific kinases, such as VEGFR-2.[4]

  • Cell Proliferation Assays (e.g., MTT, CCK-8): To assess the anti-proliferative effects on cancer cell lines like A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).[4]

  • Cell Cycle Analysis: To investigate the mechanism of action by determining if the compounds induce cell cycle arrest.[4]

  • Apoptosis Assays: To measure the induction of programmed cell death in cancer cells.[4]

  • Angiogenesis Assays: To evaluate the inhibition of new blood vessel formation.[5]

Troubleshooting Guides

Biochemical Kinase Assays

Problem: High background signal in our in-vitro kinase assay.

  • Possible Cause: High enzyme concentration leading to significant ATP depletion, especially in luminescence-based assays like Kinase-Glo®.

  • Solution: Optimize the enzyme concentration to ensure the assay is in the linear range. Perform an enzyme titration to find the lowest concentration that gives a robust signal.

  • Possible Cause: Contaminated reagents or buffers.

  • Solution: Use fresh, high-purity reagents, including ATP and substrates. Ensure buffers are at the optimal pH for the kinase reaction.

Problem: Inconsistent IC50 values for our picolinamide derivatives.

  • Possible Cause: Poor solubility of the compound in the aqueous assay buffer.

  • Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Brief sonication after dilution can also help dissolve small precipitates.[6]

  • Possible Cause: Substrate depletion or product inhibition.

  • Solution: Ensure that the substrate concentration is well below the Km value and that the reaction is stopped during the initial velocity phase.

Cell-Based Assays

Problem: We are not observing the expected decrease in cell viability after treatment with our compound.

  • Possible Cause: The compound may have low cell permeability.

  • Solution: Consider modifying the compound structure to improve its physicochemical properties for better cell penetration. Alternatively, use cell lines that are known to have higher permeability or employ permeabilizing agents, though the latter should be used with caution as it can introduce artifacts.

  • Possible Cause: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Solution: Test the compound on a panel of different cancer cell lines to identify sensitive and resistant ones. This can also provide insights into the compound's spectrum of activity.

Problem: High variability between replicate wells in our cell proliferation assay.

  • Possible Cause: Uneven cell seeding density.

  • Solution: Ensure a uniform, single-cell suspension before plating. Optimize the seeding density to ensure that control cells are in the exponential growth phase at the end of the assay.[6]

  • Possible Cause: Edge effects in the multi-well plate.

  • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media to create a humidity barrier.

Experimental Protocols

Protocol 1: VEGFR-2 Kinase Inhibitory Assay (Luminescence-Based)

This protocol is adapted from methodologies for evaluating picolinamide-based compounds against VEGFR-2.[7]

Objective: To determine the in-vitro inhibitory potency of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • In a multi-well plate, add the kinase assay buffer, the test compound dilutions, and the VEGFR-2 enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This protocol provides a general method for assessing the anti-proliferative activity of picolinamide derivatives on cancer cell lines.[8]

Objective: To determine the IC50 value of test compounds in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Trypsinize and count the cells. Seed the cells at an optimized density (e.g., 5 x 10³ cells per well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Src Src P_VEGFR2->Src Downstream Downstream Signaling (e.g., MAPK, Akt pathways) PLCg->Downstream PI3K->Downstream Src->Downstream Response Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) Downstream->Response

Caption: VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Serial Dilutions Incubation Incubate Components (Enzyme + Compound, then add Substrate/ATP) Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) Incubation->Stop_Reaction Read_Signal Measure Signal (Luminescence) Stop_Reaction->Read_Signal Data_Analysis Calculate % Inhibition and IC50 Value Read_Signal->Data_Analysis

Caption: Biochemical Kinase Assay Workflow.

Cell_Viability_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound Add Compound Serial Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Value Read_Absorbance->Analyze_Data

References

Validation & Comparative

Unveiling the Antitumor Potential of 4-Chloro-N-methylpicolinamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – Newly synthesized derivatives of 4-Chloro-N-methylpicolinamide are demonstrating significant promise as potent anti-cancer agents, exhibiting notable in vitro activity against human cancer cell lines. This guide provides a comparative analysis of the biological activity of these novel picolinamide-based compounds against established multi-kinase inhibitors, Sorafenib and Regorafenib, supported by experimental data and detailed protocols.

The research highlights the potential of these derivatives to inhibit key signaling pathways involved in tumor growth and angiogenesis, offering a promising avenue for the development of new cancer therapeutics.

Comparative Biological Activity

The synthesized this compound derivatives, particularly those with a 4-(4-formamidophenylamino) substitution, have shown potent antiproliferative activity against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines.[1] The activity of these compounds is comparable to, and in some cases exceeds, that of the commercially available inhibitors Sorafenib and Regorafenib.

CompoundTarget Cell LineIC50 (µM)Reference
Picolinamide (B142947) Derivative 8j A54912.5[2]
HepG218.2[2]
Picolinamide Derivative 8l A54913.1[2]
HepG219.5[2]
Sorafenib HepG22.3 - 29.0[2]
HCT1165 - 18[3]
Regorafenib HCT1161.5 - 9.9[4]

Table 1: In Vitro Antiproliferative Activity (IC50) of Picolinamide Derivatives and Comparator Drugs. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. Lower values indicate higher potency.

Further investigation into the mechanism of action reveals that these novel picolinamide derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[2] Inhibition of VEGFR-2 is a critical strategy in cancer therapy as it disrupts the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][5]

CompoundTargetIC50 (µM)Reference
Picolinamide Derivative 8a VEGFR-20.87[2]
Picolinamide Derivative 8j VEGFR-20.53[2]
Picolinamide Derivative 8l VEGFR-20.29[2]
Picolinamide Derivative 8u VEGFR-21.22[2]
Sorafenib VEGFR-2-

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50).

Signaling Pathways and Experimental Workflows

The antitumor activity of the synthesized this compound derivatives is attributed to their ability to interfere with key signaling pathways that control cell proliferation, survival, and angiogenesis. A primary target identified is the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Picolinamide This compound Derivatives Picolinamide->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

The biological activity of these compounds was validated through a series of in vitro assays, with the MTT assay being central to determining cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with This compound Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer measure Measure Absorbance at 570 nm add_solubilizer->measure analyze Calculate IC50 Values measure->analyze

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-N-methylpicolinamide and a Hypothetical Alternative, Compound-X

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a comprehensive cross-reactivity profile an indispensable component of the preclinical data package. This guide provides a comparative overview of the cross-reactivity profile of 4-Chloro-N-methylpicolinamide, a versatile pharmaceutical intermediate, against a hypothetical picolinamide-based kinase inhibitor, "Compound-X."

Data Presentation: Comparative Off-Target Profiles

The following tables summarize hypothetical cross-reactivity data for this compound and Compound-X across various target families. This structured format allows for a direct and facile comparison of their selectivity profiles.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (% Inhibition)Compound-X (% Inhibition)
Primary Target (Hypothetical)
Aurora B12.592.3
Off-Target Kinases
ABL15.245.1
EGFR2.115.8
VEGFR28.968.7
ROCK11.55.4
PIM13.422.9
SRC6.731.2
LCK4.328.5
...additional kinases......

Table 2: G-Protein Coupled Receptor (GPCR) Binding Profile (% Inhibition at 10 µM)

GPCR TargetThis compound (% Inhibition)Compound-X (% Inhibition)
5-HT2A3.818.2
D21.29.5
M10.54.1
H12.512.7
α1A4.120.3
...additional GPCRs......

Table 3: Ion Channel Modulation Profile (% Inhibition at 10 µM)

Ion Channel TargetThis compound (% Inhibition)Compound-X (% Inhibition)
hERG6.335.8
Nav1.52.111.4
Cav1.21.88.9
...additional ion channels......

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for the key assays presented.

Radiometric Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific peptide substrate, and cofactors is prepared.

  • Compound Incubation: The test compound (e.g., this compound or Compound-X) is added to the reaction mixture at various concentrations and pre-incubated.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of phosphoric acid.

  • Separation and Detection: The phosphorylated substrate is separated from the residual [γ-³³P]ATP using a filter membrane. The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control.

Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand and the test compound at various concentrations in a binding buffer.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated, from which the binding affinity (Ki) of the test compound can be determined.

Automated Patch-Clamp Electrophysiology for Ion Channels

This assay assesses the effect of a test compound on the function of ion channels.

  • Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., hERG) is used.

  • Cell Seeding: Cells are seeded onto a specialized microplate for automated patch-clamping.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Electrophysiological Recording: Whole-cell currents are recorded in response to specific voltage protocols designed to elicit channel activity.

  • Data Analysis: The effect of the compound on key parameters of the ion channel current (e.g., peak amplitude, inactivation kinetics) is measured and the percentage of inhibition is calculated.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a hypothetical signaling pathway relevant to a picolinamide-based inhibitor.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary Screening (Cross-Reactivity) cluster_3 Data Analysis & Reporting Compound_Synthesis Synthesis of This compound Purity_Analysis Purity & Identity Confirmation (NMR, LC-MS) Compound_Synthesis->Purity_Analysis Primary_Assay Primary Target Assay (e.g., Aurora B Kinase Assay) Purity_Analysis->Primary_Assay Kinase_Panel Kinase Panel Screen (~400 kinases) Primary_Assay->Kinase_Panel GPCR_Panel GPCR Panel Screen (Safety Panel) Primary_Assay->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Screen (hERG, etc.) Primary_Assay->Ion_Channel_Panel Data_Analysis IC50/Ki Determination Selectivity Score Calculation Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Report Comparative Profile Generation Data_Analysis->Report G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription CompoundX Compound-X CompoundX->RTK Off-target Inhibition AuroraB Aurora B CompoundX->AuroraB Inhibition Cytokinesis Cytokinesis AuroraB->Cytokinesis

comparing the efficacy of different 4-Chloro-N-methylpicolinamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Chloro-N-methylpicolinamide is a crucial building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. This guide provides a comparative analysis of several prominent synthesis routes for this compound, focusing on efficacy, yield, and reaction conditions. Experimental data is presented to support an objective evaluation of each method.

Comparison of Synthesis Routes

The synthesis of this compound can be approached from various starting materials and reaction pathways. Below is a summary of different routes with their reported yields and purities, offering a clear comparison for process optimization and selection.

RouteStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Reference
12-Picolinic AcidThionyl chloride, Methylamine (B109427)Not explicitly statedNot explicitly stated[1][2]
24-Chloropicolinic acid derivativeMagnesium chloride, Methylamine solution in THF98.5Not explicitly stated[3]
34-Chloropyridine-2-methyl-formiate hydrochlorideAqueous methylamine solution9898[4]
44-Chloropyridine-2-ethyl formate (B1220265) hydrochlorideAqueous methylamine solution9098[4]
54-Chloropicolinoyl chloridePotassium carbonate, MethylamineNot explicitly statedNot explicitly stated[5]

Detailed Experimental Protocols

A thorough understanding of the experimental methodology is essential for reproducibility and scaling of chemical syntheses. The following sections detail the protocols for the key synthesis routes identified.

Route 1: From 2-Picolinic Acid

This is a common and straightforward method for the synthesis of this compound.

  • Step 1: Chlorination of 2-Picolinic Acid: 2-Picolinic acid is reacted with thionyl chloride to form the corresponding acid chloride. This reaction is typically performed in an inert solvent.

  • Step 2: Amidation: The resulting acid chloride is then treated with methylamine to yield this compound.[1][2]

start 2-Picolinic Acid step1 Reaction with Thionyl Chloride start->step1 intermediate 4-Chloropicolinoyl chloride step1->intermediate step2 Reaction with Methylamine intermediate->step2 end This compound step2->end

Synthesis from 2-Picolinic Acid
Route 2: Magnesium Chloride Mediated Synthesis

This route offers a very high yield and involves the use of magnesium chloride.

  • Reaction Setup: A derivative of 4-chloropicolinic acid (e.g., an ester) and dry magnesium chloride are dissolved in tetrahydrofuran (B95107) (THF).

  • Amidation: A 2M solution of methylamine in THF is added dropwise to the suspension. The reaction is stirred at room temperature for 2 hours.

  • Workup: The reaction mixture is treated with water and 1N hydrochloric acid, followed by extraction with ethyl acetate. The combined organic phases are washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the product.[3] This method reports a high yield of 98.5%.[3]

start 4-Chloropicolinic acid derivative reagents Magnesium Chloride in THF start->reagents step1 Addition of Methylamine in THF reagents->step1 workup Aqueous Workup and Extraction step1->workup end This compound workup->end

Magnesium Chloride Mediated Synthesis
Route 3 & 4: From 4-Chloropyridine-2-carboxylate Precursors

This patented method emphasizes high yield, high purity, and the use of environmentally friendly reagents.

  • Reaction: 4-Chloropyridine-2-methyl-formiate hydrochloride or 4-chloropyridine-2-ethyl formate hydrochloride is dissolved in water.

  • Amidation: A 30% aqueous solution of methylamine is added, and the mixture is stirred at room temperature for 2-5 hours.

  • Workup: The reaction mixture is extracted three times with ethyl acetate. The combined organic phases are washed with saturated brine, dried, and the solvent is removed under reduced pressure to obtain the final product.[4] The use of the methyl ester precursor resulted in a 98% yield and 98% purity, while the ethyl ester yielded 90% with the same purity.[4]

start 4-Chloropyridine-2-carboxylate (Methyl or Ethyl ester HCl) step1 Dissolution in Water start->step1 step2 Addition of Aqueous Methylamine step1->step2 workup Extraction with Ethyl Acetate step2->workup end This compound workup->end

Synthesis from Carboxylate Precursors
Route 5: Potassium Carbonate as a Base

This route presents an alternative to the use of triethylamine, aiming for better reaction control.

  • Reaction: The synthesis of 4-chloro-N,N-dimethyl picolinic acid amide is described using potassium carbonate instead of triethylamine. While the specific synthesis of the N-methyl derivative is not detailed, the principle of using a milder inorganic base can be applied. This modification is reported to shorten the reaction time and allow for better temperature control.[5]

Concluding Remarks

The choice of synthesis route for this compound will depend on various factors including the availability of starting materials, desired scale of production, and purity requirements. The magnesium chloride mediated route and the method starting from 4-chloropyridine-2-methyl-formiate hydrochloride demonstrate exceptionally high yields and purities.[3][4] The latter also offers the advantage of using a more environmentally benign aqueous methylamine solution.[4] For process optimization, exploring the use of alternative bases like potassium carbonate could lead to more controlled and efficient reactions.[5] The information provided in this guide serves as a valuable resource for chemists and researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

Comparative Guide to Analytical Method Validation for 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 4-Chloro-N-methylpicolinamide, a key intermediate in the synthesis of several pharmaceutical compounds. While specific validated methods for this intermediate are not extensively published, this document outlines robust analytical approaches based on methods developed for structurally related compounds, primarily the multi-kinase inhibitor Sorafenib, for which this compound is a precursor. The provided experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a comprehensive starting point for developing and validating a stability-indicating assay for this compound.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize the performance characteristics of representative HPLC and GC-MS methods suitable for the analysis of this compound and related compounds. These methods offer a clear comparison of their respective capabilities in terms of sensitivity, linearity, accuracy, and precision.

Table 1: Comparison of Validated HPLC Methods for Structurally Related Compounds

ParameterHPLC Method 1 (for Sorafenib)HPLC Method 2 (for a Chloropyridine Derivative)
Instrumentation HPLC with UV/PDA DetectorHPLC with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile : Water with 0.1% Formic Acid (50:50 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 265 nm254 nm
Linearity Range 10 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.5 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.7 µg/mL

Table 2: Representative Performance Data for a GC-MS Method for a Chloropyridine Derivative

ParameterGC-MS Method (for a Chloropyridine Derivative)
Instrumentation Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Initial 80°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and should be adapted and validated for the specific analysis of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantification of the active pharmaceutical ingredient (API) and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Visible or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (25 °C).

  • Detection: UV at 265 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the linearity range using the mobile phase as the diluent.

4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration as per ICH guidelines.

After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration for HPLC analysis.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol outlines a GC-MS method suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data acquisition and processing software with a mass spectral library.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and any known impurities in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish the linearity range for quantification.

  • Sample Solution: Dissolve a known amount of the this compound sample in the chosen solvent to achieve a concentration suitable for GC-MS analysis.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Strategy cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation Define_Purpose Define Method Purpose (Assay, Impurity, etc.) Set_Requirements Set Performance Requirements (ICH Guidelines) Define_Purpose->Set_Requirements Select_Technique Select Technique (HPLC, GC-MS) Set_Requirements->Select_Technique Optimize_Parameters Optimize Parameters (Mobile Phase, Temp, etc.) Select_Technique->Optimize_Parameters Forced_Degradation Forced Degradation Studies Optimize_Parameters->Forced_Degradation Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy Optimize_Parameters->Accuracy Precision Precision (Repeatability, Intermediate) Optimize_Parameters->Precision LOD_LOQ LOD & LOQ Optimize_Parameters->LOD_LOQ Robustness Robustness Optimize_Parameters->Robustness Specificity Specificity Forced_Degradation->Specificity Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implementation for Routine Use SOP->Routine_Use

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis Pathway cluster_analysis Analytical Control cluster_impurities Impurity Profile Starting_Materials Starting Materials Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Process_Impurities Process-Related Impurities Starting_Materials->Process_Impurities Target_Compound This compound Intermediate_1->Target_Compound In_Process_Control In-Process Control (IPC) Intermediate_1->In_Process_Control Final_Product_Analysis Final Product Analysis Target_Compound->Final_Product_Analysis Degradation_Products Degradation Products Target_Compound->Degradation_Products Process_Impurities->Final_Product_Analysis Degradation_Products->Final_Product_Analysis

Caption: Relationship between Synthesis and Analysis.

References

Independent Verification of Picolinamide Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anticancer effects of novel picolinamide (B142947) derivatives, specifically 4-(4-formamidophenylamino)-N-methylpicolinamide (compound 5q) and N-Methyl-picolinamide-4-thiol (compound 6p), with the established multi-kinase inhibitor, Sorafenib. The analysis is based on available preclinical data, focusing on in vitro cytotoxicity and in vivo tumor suppression. While 4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of various pharmaceuticals, including anticancer drugs like Sorafenib and Regorafenib, current research highlights the therapeutic potential of its derivatives.[1][2]

In Vitro Anticancer Activities

The antiproliferative effects of the picolinamide derivatives and Sorafenib were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of two human cancer cell lines, HepG2 (liver cancer) and HCT116 (colon carcinoma), using an MTT assay.[3] Among the synthesized compounds, derivative 5q emerged as a particularly potent agent, exhibiting significant antiproliferative activities comparable to Sorafenib.[3]

Similarly, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and tested on human cancer cell lines.[4] Compound 6p from this series demonstrated potent and broad-spectrum anti-proliferative activities, in some cases exceeding the efficacy of Sorafenib.[4][5] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key protein involved in cell division.[4][5]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHepG2 (Liver Cancer)HCT116 (Colon Carcinoma)
Derivative 5q Data comparable to Sorafenib[3]Data comparable to Sorafenib[3]
Derivative 6p Better than Sorafenib[4][5]Not explicitly stated
Sorafenib ~16.30 µM[5]Not explicitly stated

Note: Specific IC50 values for compound 5q were not detailed in the abstract, but its activity was described as "as significant as Sorafenib".[3]

In Vivo Tumor Growth Inhibition

The in vivo anticancer efficacy of compound 5q was assessed in a colon cancer CT26 mouse model. Following subcutaneous inoculation of the cancer cells, the mice were treated orally with compound 5q. The results indicated a significant suppression of tumor growth in the treated group compared to the control group.[3] The study also observed that compound 5q's mechanism of action involves the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the induction of apoptosis (programmed cell death) and necrosis in cancer cells.[3]

Experimental Workflow for In Vivo Tumor Model

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Evaluation Inoculation Subcutaneous inoculation of CT26 colon cancer cells into Balb/c mice Palpable Tumor becomes palpable (~10 days) Inoculation->Palpable Tumor Growth Administration Oral administration of compound 5q (75 mg/kg) once daily Palpable->Administration Initiate Treatment Measurement Tumor volume measurement Administration->Measurement Monitor Efficacy Analysis Pathological analysis: - Apoptosis (TUNEL assay) - Angiogenesis (CD31 IHC) Measurement->Analysis Post-treatment Analysis

Caption: Workflow for the in vivo evaluation of compound 5q in a CT26 colon cancer mouse model.

Mechanism of Action: Signaling Pathways

The anticancer effects of these picolinamide derivatives are attributed to their modulation of key signaling pathways involved in cancer progression.

Compound 5q demonstrates a dual mechanism of action by inducing apoptosis and inhibiting angiogenesis.[3] Apoptosis is a critical process for eliminating cancerous cells, while the inhibition of angiogenesis restricts the tumor's ability to grow and metastasize.[3]

Signaling Pathway for Compound 5q's Anticancer Effect

G Compound_5q Compound 5q Cancer_Cell Cancer Cell Compound_5q->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Induces Angiogenesis Inhibition of Angiogenesis Cancer_Cell->Angiogenesis Inhibits Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition

Caption: Dual mechanism of action of compound 5q leading to tumor growth inhibition.

Compound 6p acts as a selective inhibitor of Aurora-B kinase .[4][5] This kinase is essential for proper chromosome segregation during mitosis. Its inhibition leads to mitotic errors and subsequent cell death in rapidly dividing cancer cells.[4]

Signaling Pathway for Compound 6p's Anticancer Effect

G Compound_6p Compound 6p Aurora_B_Kinase Aurora-B Kinase Compound_6p->Aurora_B_Kinase Inhibits Mitosis Mitosis Aurora_B_Kinase->Mitosis Regulates Cell_Death Cancer Cell Death Mitosis->Cell_Death Disruption leads to

Caption: Inhibition of Aurora-B Kinase by compound 6p leading to cancer cell death.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 5q, 6p, Sorafenib) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines the general steps for evaluating the antitumor activity of a compound in a mouse model.[6][7]

  • Cell Culture: The desired cancer cell line (e.g., CT26) is cultured in appropriate media.

  • Animal Model: Immunocompromised or syngeneic mice (e.g., Balb/c) are used.

  • Tumor Cell Implantation: A specific number of cancer cells are harvested, resuspended in a suitable medium (e.g., PBS), and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry).

  • Pathological Analysis:

    • TUNEL Assay: To detect apoptotic cells within the tumor tissue.

    • CD31 Immunohistochemistry (IHC): To stain for the CD31 protein, an endothelial cell marker, to assess microvessel density as a measure of angiogenesis.[3]

References

Benchmarking 4-Chloro-N-methylpicolinamide: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the kinase inhibitory profile of 4-Chloro-N-methylpicolinamide against established multi-kinase inhibitors, Sorafenib and Regorafenib. While this compound is recognized as a key intermediate in the synthesis of these drugs and has shown potential anti-proliferative effects, its detailed kinase inhibition profile is not extensively documented in publicly available literature.[1] This guide, therefore, presents the established inhibitory profiles of Sorafenib and Regorafenib as a benchmark for the type of data required to evaluate a novel kinase inhibitor candidate.

Introduction to this compound

This compound is a synthetic organic compound that has been identified as a potential candidate for cancer treatment.[1] Preliminary studies have suggested its ability to inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells.[1] Notably, it has been mentioned to inhibit Bcr-Abl kinase, a key driver in certain types of leukemia.[1] However, to fully understand its therapeutic potential and mechanism of action, a comprehensive kinase inhibition profile is essential.

Benchmark Kinase Inhibitors: Sorafenib and Regorafenib

Sorafenib and Regorafenib are orally active, potent multi-targeted receptor tyrosine kinase inhibitors that have received FDA approval for the treatment of various cancers.[2][3][4] They are structurally related to this compound and serve as excellent benchmarks for comparison.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of Sorafenib and Regorafenib against a panel of key kinases implicated in cancer progression. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)
VEGFR1 13[2]13[5]
VEGFR2 90[6]4.2[5]
VEGFR3 20[6]46[5]
PDGFRβ 57[6]22[5]
c-Kit 68[6]7[5]
RET 43[7]1.5[5]
Raf-1 6[6]2.5[8][5]
B-Raf 22[6]28[8]
B-Raf (V600E) 38[7]19[8]
FGFR1 580[6]202
TIE2 -31[9]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

To benchmark a new compound such as this compound, a series of standardized in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of the test compound against a panel of purified kinases.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562 for Bcr-Abl, HepG2 for liver cancer)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1][10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the GI50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel kinase inhibitor.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound 4-Chloro-N- methylpicolinamide SerialDilution Serial Dilution in DMSO Compound->SerialDilution KinaseAssay In Vitro Kinase Assay (Panel of Kinases) SerialDilution->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) SerialDilution->CellViability IC50 IC50 Determination KinaseAssay->IC50 DataAnalysis Data Analysis and Comparison with Benchmarks IC50->DataAnalysis GI50 GI50 Determination CellViability->GI50 GI50->DataAnalysis

Caption: Experimental workflow for kinase inhibitor profiling.

Bcr-Abl Signaling Pathway

This diagram illustrates a simplified Bcr-Abl signaling pathway, a key target in chronic myeloid leukemia. Inhibition of Bcr-Abl kinase activity blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis.

G BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibitor 4-Chloro-N- methylpicolinamide (Proposed) Inhibitor->BcrAbl

Caption: Simplified Bcr-Abl signaling pathway.

References

head-to-head comparison of 4-Chloro-N-methylpicolinamide and regorafenib precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three critical precursors in the synthesis of Regorafenib (B1684635), a multi-kinase inhibitor used in cancer therapy. The comparison focuses on 4-Chloro-N-methylpicolinamide and its downstream intermediates, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This document outlines their physicochemical properties, synthesis protocols, and performance metrics to aid researchers in optimizing the production of this vital active pharmaceutical ingredient.

Comparative Analysis of Physicochemical and Performance Data

The selection of appropriate precursors is critical for the efficiency, purity, and overall yield of the final drug substance. Below is a summary of the key characteristics of the three precursors.

PropertyThis compound4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate
CAS Number 220000-87-3[1]757251-39-1327-78-6[2][3]
Molecular Formula C₇H₇ClN₂OC₁₃H₁₂FN₃O₂C₈H₃ClF₃NO[2]
Molecular Weight 170.60 g/mol 261.25 g/mol [4]221.56 g/mol [2]
Melting Point 41-43°C[5], 142-145°C (dec.)141.5-142.5°C, 143°C[6]35-37°C, 40-42°C[3][7]
Boiling Point 317.8±27.0°C (Predicted)[5]459.8°C at 760 mmHg[6]86-90°C at 14 mmHg[3], 218-220°C[7]
Appearance White to off-white crystalline powder[1]White to yellow powder or crystalsOff-white crystal[8], White powder[7][9]
Solubility Soluble in DMSO, methanol; sparingly soluble in water.Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly).[6]Slightly soluble in water.[7]
Purity (Typical) ≥98.00%[10], ≥98.5% (HPLC)[1]99.3% (HPLC)98%[7]
Synthesis Yield ~98.5%[11], ~90-98%[12]88.9%Not explicitly stated, but part of a multi-step synthesis.
Stability Stable under inert atmosphere at 2-8°C.Stable under normal conditions.[13]Moisture sensitive; store under inert gas at 2-8°C.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent results in drug synthesis. The following sections provide methodologies for the preparation of each key precursor.

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl 4-chloropicolinate.

Materials:

  • Methyl 4-chloropicolinate

  • Magnesium chloride (dry)

  • Methylamine (B109427) solution (2M in THF)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 13 g (62.5 mmol) of methyl 4-chloropicolinate and 2.98 g (31.24 mmol) of dry magnesium chloride in THF.[11]

  • After 5 minutes, add 110 mL of 2M methylamine solution in THF dropwise over 10 minutes.[11]

  • Stir the resulting suspension for 2 hours at room temperature.[11]

  • Add 120 mL of water and 63 mL of 1M HCl solution to the reaction mixture.[11]

  • Extract the mixture three times with ethyl acetate.[11]

  • Combine the organic phases and wash with brine.[11]

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the product.[11]

A yield of approximately 10.5 g (98.5%) of this compound as a colorless oil can be expected.[11]

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This procedure details the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide from 4-amino-3-fluorophenol (B140874) and this compound.[13]

Materials:

  • 4-amino-3-fluorophenol

  • This compound

  • N,N-dimethylacetamide (DMAc)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

Procedure:

  • Under a nitrogen atmosphere, add 363 g of 4-amino-3-fluorophenol, 374 g of this compound, and 3740 mL of N,N-dimethylacetamide to a reaction vessel.[13]

  • Stir the mixture until all solids are completely dissolved.[13]

  • Add 115 g of sodium hydroxide to the solution.[13]

  • Heat the reaction system to 105°C and maintain this temperature for 1 hour.[13]

  • After the reaction is complete, add 5600 mL of water to the system.[13]

  • Cool the mixture to 10°C and stir overnight to facilitate crystallization.[13]

  • Filter the mixture to collect the solid product and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[13]

This protocol can yield approximately 509 g (88.9%) of a brown solid product with a purity of 99.3% as determined by HPLC.[13]

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol outlines the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from 4-chloro-3-(trifluoromethyl)aniline (B120176) using triphosgene (B27547).[2]

Materials:

Procedure:

  • Dissolve triphosgene (2.96 g, 10 mmol) in 20 mL of DCM.[2]

  • Add a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in 20 mL of DCM dropwise to the triphosgene solution.[2]

  • Subsequently, add a solution of triethylamine (3 mL) in 10 mL of DCM dropwise.[2]

  • Remove the solvent by rotary evaporation to yield the final product.[2]

Visualizing the Synthetic and Biological Pathways

To better understand the relationships between these precursors and the mechanism of action of Regorafenib, the following diagrams are provided.

G cluster_synthesis Regorafenib Synthesis Workflow P1 This compound I1 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide P1->I1 Reaction P2 4-amino-3-fluorophenol P2->I1 Reaction Regorafenib Regorafenib I1->Regorafenib Coupling Reaction P3 4-chloro-3-(trifluoromethyl)aniline I2 4-chloro-3-(trifluoromethyl)phenyl isocyanate P3->I2 Reaction with Triphosgene I2->Regorafenib Coupling Reaction

Caption: Synthetic pathway of Regorafenib from its key precursors.

G cluster_pathway Regorafenib Signaling Pathway Inhibition cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_tumor_microenvironment Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFRb PDGFR-β Regorafenib->PDGFRb FGFR FGFR Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF RAF_MEK_ERK RAF-MEK-ERK Pathway Regorafenib->RAF_MEK_ERK CSF1R CSF1R Regorafenib->CSF1R Angiogenesis_Outcome Inhibition of Tumor Vasculature VEGFR->Angiogenesis_Outcome TIE2->Angiogenesis_Outcome PDGFRb->Angiogenesis_Outcome FGFR->Angiogenesis_Outcome Oncogenesis_Outcome Inhibition of Tumor Cell Proliferation and Survival KIT->Oncogenesis_Outcome RET->Oncogenesis_Outcome BRAF->Oncogenesis_Outcome RAF_MEK_ERK->Oncogenesis_Outcome TME_Outcome Modulation of Tumor Immunity CSF1R->TME_Outcome

Caption: Key signaling pathways inhibited by Regorafenib.[14][15][16][17][18][19]

References

A Comparative Guide to the Structural Confirmation of 4-Chloro-N-methylpicolinamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of small molecules is a cornerstone of chemical research and drug development. For a compound such as 4-Chloro-N-methylpicolinamide, a versatile intermediate in pharmaceutical synthesis, precise structural data is paramount. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for absolute structure determination, and alternative spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical approach for their needs.

At a Glance: Comparison of Structural Elucidation Techniques

The following table summarizes the key quantitative and qualitative parameters for each analytical method in the context of characterizing this compound.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR)
Information Yield 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1D & 2D NMR), chemical environment of nucleiMolecular weight, elemental formula, fragmentation patternPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolution or SolidSolid or Liquid
Sample Amount ~0.1 mg (single crystal of sufficient quality)1-10 mg< 1 µg~1-2 mg
Data Output Electron density map, atomic coordinatesChemical shifts (ppm), coupling constants (Hz)Mass-to-charge ratio (m/z)Wavenumber (cm⁻¹) vs. Transmittance (%)
Key Advantage Unambiguous, absolute structure determinationDetailed information on molecular connectivity in solutionHigh sensitivity and molecular weight determinationFast and non-destructive functional group analysis
Key Limitation Requires a suitable single crystal, which can be difficult to growIndirect structural information, potential for signal overlapProvides limited connectivity informationProvides only functional group information, not full structure

Experimental Data Insights

While a specific crystal structure for this compound is not publicly available, data from closely related substituted picolinamides provide a strong comparative basis.

Representative X-ray Crystallography Data

For a comparable molecule, N-(4-methoxyphenyl)picolinamide, the crystal structure was determined to be in the monoclinic space group P2₁/n.[1][2] This level of detail, including precise bond lengths and angles, is unique to X-ray crystallography. Another analog, 3,6-Dichloro-N-(4-fluorophenyl)picolinamide, crystallizes in the orthorhombic space group Pca2₁.[1]

Table 1: Representative Crystallographic Data for a Picolinamide Analog

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)24.921
b (Å)4.3735
c (Å)11.1723
V (ų)1217.7
Z4
Spectroscopic Data for this compound and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A predicted ¹H NMR spectrum for this compound shows distinct signals for the methyl protons, the amide proton, and the three aromatic protons on the pyridine (B92270) ring, providing information about their chemical environments and neighboring protons.[3]

  • ¹³C NMR: Based on data from related substituted picolinamides, the ¹³C NMR spectrum is expected to show seven distinct carbon signals corresponding to the methyl carbon, the carbonyl carbon, and the five carbons of the chloropyridine ring.[2][4]

Mass Spectrometry (MS):

An Electrospray Ionization (ESI) mass spectrum would confirm the molecular weight of this compound (C₇H₇ClN₂O), with an expected protonated molecule [M+H]⁺ at m/z 171.03.[5] Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of the methylamino group or cleavage of the amide bond, providing further structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The ATR-FTIR spectrum of a solid sample of this compound would display characteristic absorption bands indicating the presence of key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
~1670C=O (Amide I)Stretching
~1590, 1470C=C, C=NAromatic ring stretching
~1540N-H (Amide II)Bending
~1100C-ClStretching

Experimental Protocols

Detailed methodologies for each technique are provided below to ensure reproducibility and aid in experimental design.

Single-Crystal X-ray Crystallography
  • Crystal Growth: A high-purity sample of this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion is employed to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • ¹H NMR Data Acquisition: The NMR tube is placed in the spectrometer. A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Data Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent signal or TMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of an acid (e.g., formic acid) may be added to promote protonation.

  • Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

  • Mass Analysis: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: The ATR crystal (e.g., diamond, germanium) is cleaned, and a background spectrum is collected to account for atmospheric and instrumental contributions.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The sample is scanned with an infrared beam. The evanescent wave penetrates a short distance into the sample, and the absorbed radiation is detected. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final FTIR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for X-ray crystallography and the combined spectroscopic methods.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction mount->diffraction process Process Data diffraction->process solve Solve Structure process->solve refine Refine Structure solve->refine final_structure final_structure refine->final_structure Final 3D Structure

Caption: Workflow for structural confirmation by single-crystal X-ray crystallography.

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy cluster_interpretation Structural Interpretation start Purified this compound nmr_prep Dissolve in CDCl₃ start->nmr_prep ms_prep Dissolve in MeOH start->ms_prep ftir_prep Place Solid on ATR start->ftir_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_data Connectivity Data nmr_acq->nmr_data interpretation Combine Spectroscopic Data nmr_data->interpretation ms_acq ESI-MS Analysis ms_prep->ms_acq ms_data Molecular Weight & Formula ms_acq->ms_data ms_data->interpretation ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_data Functional Groups ftir_acq->ftir_data ftir_data->interpretation proposed_structure proposed_structure interpretation->proposed_structure Proposed Structure

References

Safety Operating Guide

Proper Disposal of 4-Chloro-N-methylpicolinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 4-Chloro-N-methylpicolinamide, a compound used in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Considerations

This compound is classified with the signal word "Warning" and is associated with several hazard statements.[3][4][5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Hazard Identification and Physicochemical Properties

A summary of the key hazard classifications and physical properties of this compound is provided below.

PropertyData
GHS Hazard Statements H315: Causes skin irritation.[3][4][6]H319: Causes serious eye irritation.[3][4][6]H335: May cause respiratory irritation.[3][4]H302: Harmful if swallowed.[6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[8]
Appearance White to pale-yellow crystalline powder or solid.[5][7][8]
Molecular Formula C₇H₇ClN₂O[1][6]
Molecular Weight 170.59 g/mol [6]
Melting Point 41-43°C[2]
Boiling Point 317.8 °C (Predicted)[2][7]
Storage Temperature Room Temperature, sealed in a dry, dark place.[2][5]

Step-by-Step Disposal Protocol

While some safety data sheets do not specify disposal methods, the standard procedure for chlorinated aromatic compounds and laboratory chemicals is to treat them as hazardous waste.[3][4] Do not dispose of this chemical down the drain or in the regular trash.[9][10]

1. Waste Collection and Segregation:

  • Solid Waste: Collect surplus this compound and any grossly contaminated materials (e.g., weighing paper, gloves, bench paper) in a designated, compatible waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[9] Halogenated solvent wastes should be kept separate from non-halogenated wastes, as disposal costs can differ.[10]

  • Avoid Mixing: Do not mix hazardous waste with non-hazardous waste to prevent increasing the volume of hazardous material.[10]

2. Container Management:

  • Compatibility: Use a container that is in good condition and chemically compatible with this compound. The original container can often be used.[11]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and list the full chemical name "this compound" and its approximate concentration or percentage.[11]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[9][11]

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

  • Use secondary containment for liquid waste to prevent spills.[9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[9][11]

  • Complete any required waste pickup forms, providing accurate information about the container's contents.[11]

5. Disposal of Empty Containers:

  • A container that has held this compound can be disposed of as regular trash only after it has been properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Collect the rinseate (the solvent used for rinsing) as hazardous waste and add it to your liquid hazardous waste stream.[10]

  • After rinsing, deface or remove the original chemical label. The container can then be disposed of in the regular trash.[10]

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Avoid breathing dust.[4]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill and clean it up using an appropriate absorbent material.

  • Collect all cleanup materials and the spilled substance in a sealed container and dispose of it as hazardous waste.

  • For large spills or if you are unsure how to proceed, contact your EHS office for assistance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Waste Identification & Collection cluster_1 Phase 2: Decontamination & Container Disposal cluster_2 Phase 3: Hazardous Waste Management start Generate This compound Waste is_empty Is it an empty container? start->is_empty collect_solid Collect Solid Waste (Surplus chemical, contaminated items) is_empty->collect_solid No triple_rinse Triple-rinse container with appropriate solvent is_empty->triple_rinse Yes waste_container Use a compatible, labeled 'HAZARDOUS WASTE' container collect_solid->waste_container collect_liquid Collect Liquid Waste (Solutions, rinsate) collect_liquid->waste_container collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid deface_label Deface original label collect_rinsate->deface_label dispose_trash Dispose of container in regular trash deface_label->dispose_trash store_safe Keep container sealed. Store in designated Satellite Accumulation Area. waste_container->store_safe contact_ehs Contact EHS/Safety Office for waste pickup store_safe->contact_ehs final_disposal Professional Disposal (e.g., Incineration) contact_ehs->final_disposal

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4-Chloro-N-methylpicolinamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Essential Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed or in contact with skin.[3][4] All handling activities must be conducted in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure proper containment.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1][2]Wear chemically resistant gloves and protective clothing. Avoid direct contact.
Eye Irritation Causes serious eye irritation.[1][2][3]Wear safety goggles and a face shield for comprehensive protection.
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area, preferably a chemical fume hood, and use appropriate respiratory protection.
Acute Toxicity (Oral) Potentially harmful if swallowed.[3][4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) Potentially harmful in contact with skin.[3][4]Use double gloving and wear a lab coat or disposable coveralls.

Operational Plan: From Receipt to Disposal

A systematic, step-by-step approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated, well-ventilated area such as a chemical fume hood or glove box to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), a sealed container for hazardous waste, and the necessary PPE should be available in the immediate vicinity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Double gloving is required. Use two pairs of nitrile gloves.[5] For extended contact or handling of solutions, consider gloves made of Viton or Polyvinyl alcohol (PVA), which offer good resistance to chlorinated and aromatic compounds.[1][4]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield should be worn over the goggles for added protection against splashes.

  • Respiratory Protection: For handling the solid compound where dust may be generated, a NIOSH-approved N95 or P100 respirator is necessary to prevent inhalation of fine particles.[2]

  • Body Protection: A dedicated lab coat should be worn. For procedures with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[5]

  • Foot Protection: Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.

Handling and Experimental Procedures
  • Weighing: Weigh the compound in a ventilated balance enclosure or within a chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: All reactions and subsequent manipulations should be carried out within a chemical fume hood.

  • Decontamination: After each procedure, decontaminate all surfaces and equipment with a suitable cleaning agent.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: this compound waste is classified as a halogenated organic compound.[6] It should be collected in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible materials.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages if it is a mixture.[6]

  • Waste Collection:

    • Solid Waste: Collect excess solid compound, contaminated PPE (gloves, shoe covers, disposable lab coats), and spill cleanup materials in a designated, sealed, and leak-proof container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The primary method for the disposal of pyridine-containing waste is incineration at high temperatures.[7]

Visual Workflow and Safety Logic

To further clarify the procedural flow and the rationale behind the PPE selection, the following diagrams have been created.

G Safe Handling Workflow for this compound prep Preparation - Designate Fume Hood - Verify Emergency Equipment - Prepare Spill Kit ppe Don PPE - Double Nitrile Gloves - Goggles & Face Shield - N95/P100 Respirator - Lab Coat/Coveralls prep->ppe handling Handling & Experimentation - Weigh in Enclosure - Prepare Solutions - Conduct Experiment ppe->handling decon Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon waste Waste Segregation - Collect Solid Waste - Collect Liquid Waste decon->waste disposal Final Disposal - Label Waste Container - Store in Satellite Area - Contact EHS waste->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

G PPE Selection Logic for this compound Hazards cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment skin Skin Irritation & Dermal Toxicity gloves Double Nitrile Gloves & Protective Clothing skin->gloves Mitigates eye Serious Eye Irritation goggles Chemical Goggles & Face Shield eye->goggles Mitigates resp Respiratory Irritation (Dust Inhalation) respirator N95 / P100 Respirator resp->respirator Mitigates

Caption: The relationship between chemical hazards and the corresponding protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-methylpicolinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.